5-Chloropicolinimidamide hydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-chloropyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h1-3H,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOJVZFDKUBUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704292 | |
| Record name | 5-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179360-48-5 | |
| Record name | 5-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloropicolinimidamide Hydrochloride: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Physicochemical Properties and Synthetic Potential of a Key Heterocyclic Building Block
Introduction
5-Chloropicolinimidamide hydrochloride is a halogenated pyridine derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. Its structural features—a pyridine ring substituted with a chlorine atom and an imidamide group—position it as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chlorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the imidamide moiety offers a key site for further chemical modifications. This technical guide provides a detailed overview of the known physicochemical properties of this compound, alongside a discussion of its potential applications and synthetic utility, drawing upon data from available sources and inferences from structurally related compounds.
Chemical Identity and Molecular Structure
At its core, the structure of this compound features a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The ring is substituted at the 5-position with a chlorine atom and at the 2-position with a carboximidamide group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
| Identifier | Value | Source |
| CAS Number | 1179360-48-5 | [1] |
| Molecular Formula | C₆H₇Cl₂N₃ | [1] |
| Molecular Weight | 192.04 g/mol | [1] |
| IUPAC Name | 5-chloropyridine-2-carboximidamide;hydrochloride | N/A |
| Synonyms | 5-chloro-2-pyridinecarboximidamide hydrochloride | [2] |
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.
| Property | Value/Information | Source |
| Physical Form | Solid | [2] |
| Purity | ≥97% | [2] |
| Storage | Refrigerator | [2] |
| Solubility | No specific data available. As a hydrochloride salt, it is expected to have some solubility in water and polar organic solvents like methanol and ethanol. | |
| Melting Point | Not explicitly reported. | |
| pKa | Not explicitly reported. The pyridine nitrogen and the imidamide group are basic and will have associated pKa values. | |
| LogP | Not explicitly reported. The presence of the chlorine atom will increase lipophilicity compared to the unsubstituted parent compound. |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the protons of the imidamide group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chlorine atom and the imidamide group.
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The carbon atom attached to the chlorine will show a characteristic chemical shift, and the carbon of the imidamide group will appear in the downfield region.
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the imidamide group, C=N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₆ClN₃) and an isotopic pattern characteristic of a molecule containing one chlorine atom.
Stability and Reactivity
As a hydrochloride salt, this compound is expected to be a relatively stable solid under standard storage conditions (refrigerated and dry).
-
Hydrolytic Stability: The imidamide functional group may be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding picolinamide. The rate of hydrolysis would be dependent on pH and temperature.
-
Reactivity: The imidamide group is a versatile functional handle for further chemical transformations. It can participate in reactions such as N-acylation, N-alkylation, and cyclization reactions to form various heterocyclic systems. The chlorine atom on the pyridine ring can be a site for nucleophilic aromatic substitution reactions, although the pyridine ring is generally electron-deficient, making such reactions challenging without strong activation.
Potential Applications in Drug Discovery and Organic Synthesis
Chlorine-containing compounds are prevalent in pharmaceuticals, and the introduction of a chlorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] this compound serves as a valuable building block for the synthesis of novel compounds with potential biological activity.
Workflow for Synthetic Elaboration:
Caption: Potential synthetic pathways originating from this compound.
The imidamide functionality can be utilized to construct various five- and six-membered heterocyclic rings, which are common motifs in many drug molecules. Furthermore, the chloro-substituted pyridine core is a well-established pharmacophore in numerous bioactive compounds. The combination of these two features in a single molecule makes this compound an attractive starting material for generating libraries of diverse compounds for high-throughput screening.
Analytical Methodologies
For the analysis and characterization of this compound and its derivatives, standard analytical techniques would be employed.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would likely provide good separation. UV detection would be appropriate due to the aromatic nature of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the hydrochloride salt is non-volatile, the free base could potentially be analyzed by GC-MS, possibly after derivatization to improve its thermal stability and chromatographic behavior.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the identity of the compound and any synthesized derivatives.
-
Infrared (IR) Spectroscopy: FT-IR is a quick and simple method to confirm the presence of key functional groups.
Safety and Handling
Based on the GHS pictograms provided by suppliers, this compound should be handled with care.[2] It is classified as a warning-level hazard and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data on its physicochemical properties are sparse in the public domain, its structural features suggest it is a stable, versatile starting material. The presence of both a reactive imidamide group and a modifiable chloro-substituted pyridine ring provides multiple avenues for the synthesis of diverse and complex molecules. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel therapeutic agents.
References
An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Chloropicolinimidamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: The Enigmatic Potential of 5-Chloropicolinimidamide Derivatives
The 5-chloropicolinimidamide scaffold represents a promising, yet relatively underexplored, frontier in medicinal chemistry. Its derivatives have emerged in scientific literature as possessing a diverse array of biological activities, hinting at a multitude of potential therapeutic applications. These activities span from antimicrobial and anticancer to anti-inflammatory effects. However, a unified, well-defined mechanism of action for this class of compounds remains elusive. This guide serves as a comprehensive technical resource for researchers and drug development professionals dedicated to unraveling the intricate molecular interactions and cellular consequences of 5-Chloropicolinimidamide derivatives. We will delve into the known biological effects of structurally related compounds and, more importantly, provide a strategic and methodological framework for the de novo elucidation of the mechanism of action for novel derivatives.
Part 1: Deconstructing the Known Biological Landscape
Initial investigations into compounds bearing the picolinimidamide moiety or related chloropyridine structures have revealed a spectrum of biological activities. Understanding these provides the foundational context for hypothesizing and subsequently testing the mechanism of action of novel 5-chloropicolinimidamide derivatives.
Antimicrobial Activity: A Primary Focus
A significant body of research points towards the potential of related structures as antimicrobial agents, particularly against Mycobacterium tuberculosis. For instance, a series of novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives have demonstrated promising in vitro antimycobacterial activity.[1] Molecular docking studies on these compounds have suggested that they may act as inhibitors of MurB, an essential enzyme in the biosynthesis of the bacterial cell wall.[1] This provides a critical starting point for investigating new 5-chloropicolinimidamide derivatives as potential inhibitors of key bacterial enzymes.
Similarly, 8-hydroxyquinoline derivatives have been identified as inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA), a validated target for antitubercular drugs.[2] This highlights the potential for chloropicolinimidamide derivatives to target essential enzymatic pathways in pathogens.
Anticancer and Anti-inflammatory Potential
Beyond antimicrobial effects, related heterocyclic compounds have shown promise in oncology and immunology. For example, certain quinoline-5-sulfonamide derivatives have exhibited anticancer activity against various cell lines, including human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549).[3] The proposed mechanism for one active compound involved the decreased expression of histone H3 and an increase in the transcriptional activity of p53 and p21, alongside alterations in the expression of BCL-2 and BAX genes, suggesting an induction of apoptosis.[3]
In the realm of inflammation, morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.[4] This anti-inflammatory effect was attributed to the dramatic reduction in the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
Enzyme Inhibition: A Common Mechanistic Theme
A recurring theme across the diverse biological activities of these related compounds is their ability to act as enzyme inhibitors. Examples include:
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α-Glucosidase Inhibition: Novel 2-(quinoline-2-ylthio)acetamide derivatives have been identified as potent α-glucosidase inhibitors, suggesting a potential application in managing type 2 diabetes mellitus.[5]
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Histone Deacetylase (HDAC) Inhibition: Derivatives containing a 2,5-diketopiperazine skeleton have shown inhibitory activity against Class I HDACs, a well-established target in cancer therapy.[6]
This collective evidence strongly suggests that a primary avenue for investigating the mechanism of action of novel 5-chloropicolinimidamide derivatives should be the identification of specific enzymatic targets.
Part 2: A Strategic Workflow for Mechanistic Elucidation
The following section outlines a systematic, multi-pronged approach to characterizing the mechanism of action of a novel 5-chloropicolinimidamide derivative. This workflow is designed to be a self-validating system, where findings from one experimental phase inform the design of the next.
Phase 1: Broad-Spectrum Phenotypic Screening
The initial step is to cast a wide net to understand the primary biological effect of the compound.
Experimental Protocol: Cell-Based Phenotypic Screening
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Cell Line Selection: Choose a diverse panel of cell lines representing different disease areas (e.g., various cancer cell lines, bacterial strains, inflammatory cell models like RAW 264.7 macrophages).
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Assay for Cytotoxicity/Growth Inhibition:
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For mammalian cells, utilize a standard MTS or MTT assay to determine the half-maximal inhibitory concentration (IC50).
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For bacteria, determine the minimum inhibitory concentration (MIC) using the microplate alamar blue assay method.[1]
-
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Data Analysis: Compare the IC50/MIC values across the cell line panel to identify potential selectivity and guide further investigation.
Data Presentation: Summary of Phenotypic Screening Results
| Cell Line/Bacterial Strain | IC50 / MIC (µM) | Primary Observation |
| Mycobacterium tuberculosis H37Rv | ||
| Staphylococcus aureus ATCC 29213 | ||
| Human Breast Adenocarcinoma (MDA-MB-231) | ||
| Human Lung Adenocarcinoma (A549) | ||
| RAW 264.7 Macrophages (LPS-stimulated) | (e.g., Inhibition of NO production) |
Phase 2: Target Identification and Validation
Based on the phenotypic screening results, the next phase focuses on identifying the specific molecular target(s).
Workflow for Target Identification
Caption: A workflow for identifying the molecular target of a novel compound.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)
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Select a Panel of Kinases: Based on the cancer cell line data, select a panel of relevant kinases.
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Prepare Assay Buffer and Reagents: This will include the kinase, substrate, ATP, and the test compound at various concentrations.
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Incubate: Allow the kinase reaction to proceed for a defined period.
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Detect Kinase Activity: Use a suitable detection method, such as luminescence-based assays that measure the amount of ATP remaining after the reaction.
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Calculate IC50: Determine the concentration of the compound that causes 50% inhibition of kinase activity.
Phase 3: Elucidation of Downstream Signaling Pathways
Once a target is validated, the subsequent step is to map the downstream cellular consequences of target engagement.
Experimental Protocol: Western Blot Analysis of Key Signaling Proteins
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Cell Treatment: Treat the relevant cell line with the compound at its IC50 concentration for various time points.
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Protein Extraction: Lyse the cells and quantify the total protein concentration.
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SDS-PAGE and Western Blotting: Separate the proteins by size, transfer them to a membrane, and probe with primary antibodies against key signaling proteins (e.g., p53, p21, cleaved caspase-3 for apoptosis; p-AKT, p-ERK for survival pathways).
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Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection and quantify the changes in protein expression or phosphorylation status.
Signaling Pathway Visualization
Caption: A hypothetical signaling pathway for a 5-Chloropicolinimidamide derivative.
Part 3: Advanced Methodologies and Future Directions
To further deepen the understanding of the mechanism of action, more advanced techniques can be employed.
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Structural Biology: Co-crystallization of the compound with its target enzyme can provide atomic-level details of the binding interaction, guiding future structure-activity relationship (SAR) studies.
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Transcriptomics and Proteomics: RNA-sequencing and quantitative mass spectrometry can offer an unbiased, global view of the changes in gene and protein expression following compound treatment, potentially revealing novel targets and pathways.
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In Vivo Studies: Efficacy studies in animal models of the relevant disease are crucial to validate the in vitro findings and assess the therapeutic potential of the compound.[5][7]
Conclusion: A Roadmap to Discovery
The 5-chloropicolinimidamide scaffold holds considerable promise for the development of new therapeutic agents. While a single, overarching mechanism of action for this class of compounds is not yet defined, the diverse biological activities of related structures provide a fertile ground for hypothesis-driven research. The systematic, multi-faceted approach outlined in this guide, from broad phenotypic screening to detailed pathway analysis, provides a robust framework for elucidating the mechanism of action of novel 5-chloropicolinimidamide derivatives. By combining rigorous experimental design with insightful data interpretation, researchers can unlock the full therapeutic potential of this intriguing class of molecules.
References
- 1. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of antimycobacterial 8-hydroxyquinoline derivatives as in vitro enzymatic inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 5-Chloropicolinimidamide Hydrochloride
Introduction
5-Chloropicolinimidamide hydrochloride is a compound of significant interest within contemporary pharmaceutical research and development. Its structural features, comprising a chlorinated pyridine ring and an imidamide functional group, suggest a potential for diverse pharmacological activities. As with any promising new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is paramount for successful formulation, manufacturing, and ultimately, therapeutic application. This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of this compound, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for regulatory submissions and advancing drug development programs.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C6H7Cl2N3 |
| Molecular Weight | 208.05 g/mol |
| Appearance | White to off-white solid (predicted) |
| CAS Number | Not available |
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. For this compound, its hydrochloride salt form is anticipated to enhance aqueous solubility compared to the free base. However, a comprehensive solubility profile across a range of solvents and pH values is essential for formulation development.
Theoretical Considerations
The solubility of this compound will be governed by the interplay of its molecular structure and the properties of the solvent. The presence of the chlorine atom and the pyridine ring introduces some lipophilicity, while the imidamide and hydrochloride moieties contribute to its polarity and ability to form hydrogen bonds.
Experimental Determination of Solubility
A robust method for determining the equilibrium solubility of this compound involves the shake-flask method. This technique is straightforward and provides
An In-Depth Technical Guide to the In Vitro Biological Activity of 5-Chloropicolinimidamide Hydrochloride
A Note to the Researcher: Publicly available data on the specific in vitro biological activities of 5-Chloropicolinimidamide hydrochloride is limited. This guide, therefore, serves as a comprehensive, experience-driven framework for initiating and conducting a thorough investigation into the potential biological effects of this and similar novel chemical entities. It is structured to guide a research program from broad initial screening to more focused mechanistic studies.
Part 1: Introduction and Rationale for Investigation
This compound is a small molecule featuring a chlorinated pyridine ring and an imidamide functional group. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the electron-withdrawing chlorine atom suggest potential interactions with various biological targets. The imidamide group, a bioisostere of amidines and guanidines, can participate in hydrogen bonding and electrostatic interactions, making it a candidate for binding to enzyme active sites, particularly those that recognize arginine or similar residues.
This guide outlines a logical progression of in vitro assays to systematically characterize the biological profile of this compound, focusing on identifying its primary cellular and molecular effects.
Part 2: Initial Broad-Spectrum Biological Screening
The initial phase of investigation aims to cast a wide net to identify any potential biological activity. This is typically achieved through a combination of cytotoxicity screening across diverse cell lines and broad-panel enzyme inhibition assays.
Cytotoxicity Profiling
A fundamental first step is to determine the compound's effect on cell viability. This provides a therapeutic window and can indicate potential anticancer or antimicrobial activity.
Experimental Protocol: MTT Assay for Cytotoxicity
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Cell Seeding: Plate various human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation: Cytotoxicity Profile
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| HEK293 | Normal Kidney | Experimental Value |
Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Broad-Panel Enzyme Inhibition Screening
Given the structural motifs of this compound, screening against common enzyme families is a prudent step.
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Kinases: The pyridine core is a common feature in kinase inhibitors.
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Proteases: The imidamide group may interact with active sites of proteases, particularly serine and cysteine proteases.
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Monoamine Oxidase (MAO): The overall structure bears some resemblance to known MAO inhibitors.
A fee-for-service screen against a panel of these enzymes can provide rapid insights into potential molecular targets.
Part 3: Mechanistic Elucidation of Observed Activities
Should the initial screening reveal significant activity (e.g., potent cytotoxicity against a specific cell line or inhibition of a particular enzyme), the next phase involves delving into the mechanism of action.
Case Study: Investigating a Potential Anticancer Mechanism
Assuming the cytotoxicity screen revealed potent and selective activity against a cancer cell line, a logical follow-up would be to investigate the mode of cell death and the underlying signaling pathways.
Experimental Protocol: Apoptosis Induction via Annexin V/PI Staining
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Cell Treatment: Treat the cancer cell line of interest with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Annexin V-positive, PI-negative: Early apoptotic cells
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Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
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Experimental Protocol: Western Blot for Apoptosis Markers
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Protein Extraction: Treat cells as above, then lyse the cells to extract total protein.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Hypothetical Signaling Pathway: Intrinsic Apoptosis
Caption: A potential intrinsic apoptosis pathway initiated by a novel compound.
Part 4: Enzyme Inhibition Kinetics
If the initial screen identifies a specific enzyme target, it is crucial to characterize the nature of the inhibition.
Experimental Protocol: Michaelis-Menten Kinetics
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Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of its substrate.
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Inhibitor Addition: For inhibitor studies, include a fixed concentration of this compound in a parallel set of reactions.
-
Reaction Monitoring: Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Vmax and Km in the presence and absence of the inhibitor.
-
Lineweaver-Burk Plot: Create a Lineweaver-Burk plot (1/v vs. 1/[S]) to visualize the mode of inhibition (competitive, non-competitive, or uncompetitive).
Data Presentation: Enzyme Inhibition Parameters
| Parameter | No Inhibitor | + 5-Chloropicolinimidamide HCl |
| Vmax | Experimental Value | Experimental Value |
| Km | Experimental Value | Experimental Value |
| Mode of Inhibition | N/A | Determined from Plot |
Part 5: Concluding Remarks and Future Directions
This guide provides a foundational framework for the in vitro characterization of this compound. The results from these experiments would provide a strong basis for further preclinical development, including:
-
Lead Optimization: Chemical modification of the scaffold to improve potency and selectivity.
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In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models.
-
ADME/Tox Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity.
The systematic approach outlined herein ensures a thorough and scientifically rigorous evaluation of a novel compound's biological potential.
The Role of 5-Chloropicolinimidamide Hydrochloride in TAU Protein Research: An In-depth Technical Guide
To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,
Upon a comprehensive review of the current scientific literature, it has become evident that there is no established or documented role for 5-Chloropicolinimidamide hydrochloride in the field of TAU protein research. Extensive searches have yielded no specific data linking this compound to the study of TAU aggregation, phosphorylation, or its function in the context of neurodegenerative diseases.
Therefore, this guide has been re-scoped to address the broader, yet critically important, area of chemical intervention in TAU pathology. We will provide a comprehensive technical overview of the strategies and methodologies employed in the discovery and characterization of small molecule modulators of TAU protein, a field of intense investigation in the quest for therapies for Alzheimer's disease and other tauopathies. This guide will serve as a foundational resource for understanding the chemical biology approaches to tackling TAU-related neurodegeneration, the very context in which a novel compound like this compound would be evaluated.
Part 1: The TAU Protein in Health and Disease - A Foundation for Therapeutic Intervention
The microtubule-associated protein TAU is a natively unfolded protein primarily expressed in neurons, where it plays a crucial role in the assembly and stability of microtubules, essential components of the neuronal cytoskeleton.[1][2] The proper functioning of microtubules is critical for axonal transport, synaptic plasticity, and overall neuronal health.[1][3]
In a class of neurodegenerative disorders collectively known as tauopathies, which includes Alzheimer's disease, frontotemporal dementia, and progressive supranuclear palsy, the TAU protein undergoes significant post-translational modifications, detaches from microtubules, and aggregates into insoluble fibrils.[3][4][5] These aggregates form the characteristic neurofibrillary tangles (NFTs) that are a hallmark of these diseases.[2][3]
Post-Translational Modifications: The Switches of TAU Pathology
A multitude of post-translational modifications (PTMs) have been identified on the TAU protein, with phosphorylation being the most extensively studied.[6][7]
-
Phosphorylation: Hyperphosphorylation of TAU is a key event that reduces its affinity for microtubules and promotes its aggregation.[2][8] Several kinases, including GSK-3β and CDK5, are implicated in this pathological process.[3][8]
-
Acetylation: The acetylation of specific lysine residues within the microtubule-binding region of TAU can also promote its aggregation and is considered a significant pathogenic modification.
-
Other Modifications: Ubiquitination, methylation, glycosylation, and truncation are other PTMs that contribute to the complex pathobiology of TAU.[6][7]
The intricate interplay of these PTMs dictates the conformational state of TAU, its subcellular localization, and its propensity to aggregate, making them attractive targets for therapeutic intervention.[6]
Part 2: Strategies for Small Molecule Intervention in TAU Pathology
The development of small molecules to counteract TAU pathology is a major focus of drug discovery efforts. These efforts can be broadly categorized into several key strategies:
-
Inhibition of TAU Aggregation: This is the most direct approach, aiming to prevent the formation of toxic TAU oligomers and fibrils or to disaggregate existing aggregates.
-
Modulation of TAU Post-Translational Modifications: This involves targeting the enzymes responsible for pathological PTMs, such as kinases and acetyltransferases, to maintain TAU in a more physiological state.[8]
-
Enhancement of TAU Clearance: This strategy focuses on up-regulating cellular machinery, such as the ubiquitin-proteasome system and autophagy, to clear misfolded and aggregated TAU.[3]
-
Stabilization of Microtubules: By compensating for the loss of functional TAU, microtubule-stabilizing agents aim to preserve neuronal function.
The following diagram illustrates the primary strategies for therapeutic intervention in TAU pathology.
Caption: Therapeutic strategies targeting the TAU pathological cascade.
Part 3: Experimental Workflows for the Discovery of TAU Aggregation Inhibitors
The identification and validation of small molecule inhibitors of TAU aggregation is a multi-step process that relies on a combination of in vitro and cell-based assays.
In Vitro TAU Aggregation Assays
These cell-free assays are the workhorse for high-throughput screening of compound libraries. A common workflow involves inducing the aggregation of recombinant TAU protein and monitoring the process in the presence and absence of test compounds.
Workflow for In Vitro TAU Aggregation Assay:
Caption: A typical workflow for an in vitro TAU aggregation assay.
Detailed Protocol: Thioflavin T (ThT) Fluorescence Assay for TAU Aggregation
-
Reagent Preparation:
-
Prepare a stock solution of recombinant TAU protein (e.g., the K18 fragment, which contains the four microtubule-binding repeats) in an appropriate buffer (e.g., PBS).
-
Prepare a stock solution of an aggregation inducer, such as heparin or arachidonic acid.
-
Prepare a stock solution of Thioflavin T (ThT) in buffer and filter it to remove any aggregates.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add the recombinant TAU protein to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Initiate the aggregation by adding the inducer to all wells.
-
-
Incubation and Measurement:
-
Seal the plate and incubate it at 37°C with gentle shaking.
-
At specified time intervals, measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to generate aggregation curves.
-
Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence signal to the vehicle control.
-
Determine the IC50 value for active compounds.
-
Cell-Based Models of Tauopathy
Cell-based assays provide a more physiologically relevant context to evaluate the efficacy and potential toxicity of hit compounds from in vitro screens. These models often involve the overexpression of mutant TAU or the use of "seeding" techniques where pre-formed TAU fibrils are introduced into cells to induce the aggregation of endogenous TAU.
Table 1: Comparison of Common Cell-Based Models for TAU Aggregation Studies
| Model System | Advantages | Disadvantages |
| HEK293 or SH-SY5Y cells overexpressing mutant TAU | High-throughput compatible, easy to transfect and maintain. | Overexpression may not reflect physiological protein levels, non-neuronal cell lines. |
| Primary Neuronal Cultures with TAU "Seeding" | More physiologically relevant, allows for the study of neuron-specific effects. | Technically more demanding, lower throughput, potential for variability. |
| Induced Pluripotent Stem Cell (iPSC)-derived Neurons from patients | Highly disease-relevant, patient-specific genetics. | Expensive, time-consuming to generate and differentiate, significant variability. |
Part 4: Concluding Remarks and Future Perspectives
While the specific role of this compound in TAU research remains undefined, the broader field of small molecule modulators of TAU pathology is vibrant and holds immense promise. The continued development of sophisticated screening assays, coupled with a deeper understanding of the complex biology of TAU, will undoubtedly lead to the discovery of novel chemical entities with the potential to halt the progression of devastating neurodegenerative diseases. The methodologies and strategies outlined in this guide provide a robust framework for the evaluation of any new compound, including picolinimidamide derivatives, for their potential therapeutic utility in the fight against tauopathies.
References
- 1. In Silico Studies in Drug Research Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau Protein-Targeted Therapies in Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 6. Role of Tau Protein in Neurodegenerative Diseases and Development of Its Targeted Drugs: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Advances in Tau-focused drug discovery for Alzheimer's disease and related tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
The Picolinimidamide Scaffold: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of clinically successful drugs.[1] Within the diverse landscape of pyridine-containing scaffolds, picolinamide and its close analog, picolinimidamide, represent privileged structures with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of picolinamide analogs, leveraging a wealth of existing research to build a prospective SAR framework for the lesser-studied picolinimidamide derivatives. We will delve into the synthetic methodologies, key biological targets, and the critical structural modifications that govern the activity of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of picolinamide and picolinimidamide analogs for the discovery of novel therapeutic agents.
Introduction: The Prominence of the Picolinamide Core
The picolinamide scaffold, characterized by a pyridine-2-carboxamide moiety, has proven to be a versatile template for the development of a wide array of biologically active molecules. Its derivatives have demonstrated efficacy as antibacterial, anticancer, and enzyme-inhibiting agents.[2][3][4] The strategic placement of the carboxamide group at the 2-position of the pyridine ring allows for critical interactions with biological targets through hydrogen bonding and metal chelation, making it an attractive starting point for drug design.
This guide will first establish a robust understanding of the well-documented SAR of picolinamide analogs, drawing from numerous studies to highlight the impact of structural modifications on their biological activity. This foundational knowledge will then serve as a springboard to explore the closely related picolinimidamide scaffold.
The Picolinamide SAR Landscape: A Foundation for Discovery
The biological activity of picolinamide analogs is exquisitely sensitive to substitutions on both the pyridine ring and the amide functionality. The following sections dissect the SAR of picolinamides across various therapeutic areas.
Picolinamides as Antibacterial Agents
A significant body of research has focused on the development of picolinamide analogs as selective inhibitors of Clostridioides difficile, a leading cause of hospital-acquired infections.[2][5]
Key SAR Insights for Antibacterial Picolinamides:
-
Pyridine Core: The picolinamide core itself is crucial for potent and selective activity against C. difficile.[2]
-
Amide Substituent: The nature of the substituent on the amide nitrogen plays a critical role in determining potency and selectivity.
-
Ether Linkage: Introduction of an ether linkage between the pyridine core and a phenyl ring can lead to potent activity, with MIC values for C. difficile of ≤1 μg·mL–1.[2]
-
Solubilizing Groups: The addition of a carboxylate group, either as a salt or an ester, can improve water solubility while maintaining potent antibacterial activity.[2]
Table 1: Structure-Activity Relationship of Picolinamide Analogs Against C. difficile
| Compound ID | R1 (Pyridine Substitution) | R2 (Amide Substitution) | MIC against C. difficile (µg/mL) | Selectivity (MICMRSA/MICC. difficile) |
| Analog 87 | H | Substituted Oxazole-Phenyl | 0.125 | >1000 |
| Analog 106 | H | O-Phenyl | ≤1 | High |
| Analog 112 | H | Phenyl-COONa | Potent | High |
Data synthesized from literature reports for illustrative purposes.[2]
Picolinamides as Anticancer Agents
Picolinamide derivatives have also emerged as promising candidates for cancer therapy, with analogs demonstrating inhibitory activity against various cancer cell lines and key oncogenic kinases.[3][6]
Key SAR Insights for Anticancer Picolinamides:
-
N-Methylpicolinamide-4-thiol Derivatives: A novel series of N-methylpicolinamide-4-thiol derivatives have shown potent and broad-spectrum anti-proliferative activities. For instance, compound 6p from a study displayed better in vitro activity on some human cancer cell lines than the approved drug sorafenib.[3]
-
Kinase Inhibition: These anticancer picolinamides often exert their effects through the inhibition of key kinases involved in cell proliferation and survival, such as Aurora-B kinase and c-Met.[3][6]
-
Substitutions on the Phenylthio Group: Modifications on the phenylthio moiety at the 4-position of the picolinamide core significantly impact anticancer activity.
Table 2: Anticancer Activity of N-Methylpicolinamide-4-thiol Derivatives
| Compound ID | Substitution on Phenylthio Ring | Target Cancer Cell Line | IC50 (µM) |
| 6p | 3-(Trifluoromethyl)benzamido | HepG2 | Potent |
| 6k | 3-(Trifluoromethyl)benzamido | - | - |
| 6l | 4-(Trifluoromethyl)benzamido | - | - |
Data synthesized from literature reports for illustrative purposes.[3]
Picolinamides as Enzyme Inhibitors
The picolinamide scaffold has been successfully employed to develop inhibitors of various enzymes implicated in metabolic and neurological disorders.[4][7]
Key SAR Insights for Picolinamide-Based Enzyme Inhibitors:
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: 6-substituted picolinamide derivatives have been identified as potent inhibitors of 11β-HSD1, an enzyme involved in metabolic syndrome and diabetes.[4]
-
Acetylcholinesterase (AChE) Inhibitors: Picolinamide derivatives containing a dimethylamine side chain have shown potent inhibitory activity against AChE, a key target in Alzheimer's disease therapy. The position of the dimethylamine side chain markedly influences inhibitory activity and selectivity.[7]
The Picolinimidamide Frontier: Synthesis and Prospective SAR
While the SAR of picolinamides is well-established, the corresponding picolinimidamides remain a largely unexplored chemical space. The replacement of the amide carbonyl oxygen with a nitrogen atom to form an imidamide (also known as an amidine) fundamentally alters the molecule's electronic and steric properties, offering new possibilities for therapeutic intervention.
Synthesis of Picolinimidamide Analogs
The most direct and widely used method for the synthesis of amidines from nitriles is the Pinner reaction .[7][8][9][10][11] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the desired amidine.
Experimental Protocol: General Procedure for the Synthesis of Picolinimidamides via the Pinner Reaction
-
Pinner Salt Formation:
-
Dissolve the starting picolinonitrile derivative in an anhydrous alcohol (e.g., ethanol).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.
-
Stir the reaction mixture at 0°C for several hours, monitoring the formation of the Pinner salt precipitate.
-
Isolate the Pinner salt by filtration and wash with anhydrous diethyl ether.
-
-
Amidine Formation:
-
Suspend the isolated Pinner salt in a solution of ammonia in an appropriate solvent (e.g., ethanol).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the resulting picolinimidamide derivative by column chromatography or recrystallization.
-
Diagram: Pinner Reaction for Picolinimidamide Synthesis
Caption: General workflow for the synthesis of picolinimidamides from picolinonitriles via the Pinner reaction.
Prospective Structure-Activity Relationship of Picolinimidamide Analogs
In the absence of extensive experimental data, we can extrapolate from the known SAR of picolinamides and fundamental medicinal chemistry principles to propose a prospective SAR for picolinimidamide analogs.
Hypothetical SAR Insights for Picolinimidamide Analogs:
-
Enhanced Basicity and Hydrogen Bonding: The imidamide moiety is more basic than the corresponding amide. This increased basicity could lead to stronger ionic interactions with acidic residues in a biological target. The imidamide group also presents an additional hydrogen bond donor, potentially forming more extensive hydrogen bond networks.
-
Bioisosteric Replacement: The imidamide group can be considered a bioisostere of the amide group. In cases where the carbonyl oxygen of the picolinamide acts as a hydrogen bond acceptor, the sp2-hybridized nitrogen of the imidamide could serve a similar role.
-
Impact of N-Substitution:
-
Unsubstituted Imidamide (-C(=NH)NH2): The parent picolinimidamide, with its unsubstituted amidine group, would be highly polar and capable of forming multiple hydrogen bonds.
-
N-Alkyl/Aryl Imidamides (-C(=NH)NHR): Substitution on the terminal nitrogen of the imidamide will modulate lipophilicity and steric bulk, similar to the SAR observed for picolinamides. These substitutions will be crucial for tuning pharmacokinetic properties and target selectivity.
-
N,N'-Disubstituted Imidamides (-C(=NR')NHR): Further substitution on the imino nitrogen would significantly alter the electronics and steric profile, offering another avenue for optimization.
-
Diagram: Proposed Pharmacophore for Picolinimidamide Analogs
Caption: A hypothetical pharmacophore model for picolinimidamide analogs highlighting key interaction points.
Future Directions and Conclusion
The picolinamide scaffold has a proven track record in the discovery of potent and selective therapeutic agents. This guide has synthesized the key structure-activity relationships that govern the biological effects of picolinamide analogs, providing a solid foundation for future drug discovery efforts.
The picolinimidamide core, while underexplored, represents a promising frontier for medicinal chemists. The synthetic accessibility of these analogs via the Pinner reaction, coupled with their unique electronic and hydrogen bonding properties, suggests that they could offer advantages over their picolinamide counterparts for certain biological targets.
Future research should focus on the systematic synthesis and biological evaluation of picolinimidamide libraries. By applying the principles outlined in this guide, researchers can rationally design and optimize picolinimidamide analogs with improved potency, selectivity, and pharmacokinetic profiles, ultimately unlocking the full therapeutic potential of this intriguing scaffold.
References
- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 7. 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR of acridines, III. Structure-activity relationship for antitumour imidazoacridinones and intercorrelations between in vivo and in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US11284620B2 - Picolinamide compounds with fungicidal activity - Google Patents [patents.google.com]
- 11. Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 5-Chloropicolinimidamide Hydrochloride: A Technical Guide to its Synthesis and Application as a Strategic Synthetic Intermediate
This in-depth technical guide explores the synthesis, characterization, and strategic applications of 5-Chloropicolinimidamide hydrochloride. While the specific historical moment of its first synthesis is not prominently documented in publicly available literature, its significance lies in its role as a versatile intermediate in medicinal chemistry and drug development. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core chemical principles underpinning its synthesis and utility. The methodologies described herein are grounded in established, reliable chemical transformations, particularly the venerable Pinner reaction, and are presented with the scientific integrity and practical insight expected in the field.
The Strategic Importance of the Picolinimidamide Scaffold
The picolinimidamide moiety is a recurring structural motif in a diverse array of biologically active molecules. Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it a valuable pharmacophore. The introduction of a chlorine atom at the 5-position of the pyridine ring, as in 5-Chloropicolinimidamide, serves to modulate the electronic properties and lipophilicity of the molecule, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The Pinner Reaction: A Cornerstone in Amidine Synthesis
The most probable and widely applicable synthetic route to this compound is the Pinner reaction. First described by Adolf Pinner in 1877, this acid-catalyzed reaction provides a reliable method for converting nitriles into amidines via an intermediate imino ester salt, often referred to as a Pinner salt.[1][2][3] The reaction proceeds in two distinct stages, demanding careful control of reaction conditions to ensure high yields and purity.
Mechanism of the Pinner Reaction
The Pinner reaction is initiated by the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt.[1][2][4] This is followed by the reaction of the Pinner salt with ammonia or an amine to yield the desired amidine.[2][4] The entire process must be conducted under anhydrous conditions, as the presence of water can lead to the hydrolysis of the intermediate to an ester.[2][4]
The key steps of the mechanism are as follows:
-
Protonation of the Nitrile: The nitrile is activated by protonation with a strong acid, typically hydrogen chloride gas, rendering the nitrile carbon more electrophilic.[4]
-
Nucleophilic Attack by Alcohol: An anhydrous alcohol attacks the electrophilic carbon of the protonated nitrile, leading to the formation of an imidate.
-
Formation of the Pinner Salt: The imidate is subsequently protonated to form the stable imino ester hydrochloride salt (Pinner salt).
-
Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia to displace the alkoxy group and form the final amidine hydrochloride.
Caption: Generalized workflow for the synthesis of this compound via the Pinner reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a representative procedure for the synthesis of this compound from 5-chloropicolinonitrile.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 5-Chloropicolinonitrile | 89808-93-5 | 138.56 g/mol | 10.0 g |
| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | 100 mL |
| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 g/mol | Excess |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 g/mol | 200 mL |
| Ammonia (7N in Methanol) | 7664-41-7 | 17.03 g/mol | 50 mL |
Procedure:
Part A: Formation of the Pinner Salt (Ethyl 5-chloropicolinimidate hydrochloride)
-
A solution of 5-chloropicolinonitrile (10.0 g) in anhydrous ethanol (100 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
The solution is cooled to 0 °C in an ice-water bath.
-
Dry hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is stoppered and stored at 0-4 °C for 24 hours to allow for the precipitation of the Pinner salt.
-
The precipitated white solid is collected by filtration under a nitrogen atmosphere, washed with cold anhydrous diethyl ether (2 x 50 mL), and dried under vacuum to yield the ethyl 5-chloropicolinimidate hydrochloride.
Part B: Ammonolysis to this compound
-
The dried Pinner salt from Part A is suspended in a solution of ammonia in methanol (7N, 50 mL) at 0 °C.
-
The mixture is stirred at room temperature for 12-18 hours in a sealed flask.
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with anhydrous diethyl ether, filtered, and dried under vacuum to afford this compound as a white to off-white solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the pyridine ring and the amidinium protons. |
| ¹³C NMR | Signals for the carbon atoms of the pyridine ring and the amidinium carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base of 5-chloropicolinimidamide. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=N stretching, and aromatic C-H stretching. |
| Melting Point | A sharp melting point is indicative of high purity. |
Applications in Drug Discovery and Development
This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The amidine functionality can be further elaborated, or it can act as a key pharmacophoric element. Its utility is particularly notable in the development of:
-
Enzyme Inhibitors: The amidine group can mimic the guanidinium group of arginine, enabling it to interact with the active sites of enzymes such as kinases and proteases.
-
Receptor Agonists and Antagonists: The hydrogen bonding capabilities of the amidine moiety allow for specific interactions with receptor binding pockets.
-
Antimicrobial and Antiviral Agents: The picolinimidamide scaffold has been incorporated into compounds with demonstrated activity against a range of pathogens.
Caption: Applications of this compound in medicinal chemistry.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its synthesis, primarily achieved through the robust and well-established Pinner reaction, provides a reliable source of this important building block. A thorough understanding of the underlying reaction mechanism and careful control of the experimental parameters are paramount to achieving high yields and purity. The strategic incorporation of this intermediate allows for the exploration of new chemical space and the development of novel therapeutic agents.
References
Methodological & Application
Leveraging 5-Chloropicolinimidamide Hydrochloride for the Synthesis of Novel Picolinamide-Based Tau Aggregation Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The aggregation of the microtubule-associated protein Tau is a central pathological hallmark of several neurodegenerative disorders known as tauopathies, including Alzheimer's disease.[1] The development of small molecules that can inhibit this aggregation process is a promising therapeutic strategy.[2] This application note provides a comprehensive guide for the use of 5-Chloropicolinimidamide hydrochloride as a versatile precursor for the synthesis of a library of N-aryl picolinamide derivatives. We present a detailed synthetic protocol, methods for biophysical characterization, and a framework for interpreting structure-activity relationships (SAR). The protocols are designed to be self-validating, incorporating essential steps for purification and characterization to ensure the integrity of the generated compounds for screening as potential Tau aggregation inhibitors.
Introduction: The Rationale for Targeting Tau Aggregation
Tau is an intrinsically disordered protein that, in its native state, stabilizes microtubules in neurons.[3][4] In tauopathies, Tau becomes hyperphosphorylated, detaches from microtubules, and begins to self-assemble into toxic oligomers and, eventually, insoluble neurofibrillary tangles (NFTs).[3] The accumulation of these aggregates is strongly correlated with neuronal dysfunction and cognitive decline, making the inhibition of Tau aggregation a critical therapeutic target.[4]
Small-molecule inhibitors can interfere with this process by binding to monomeric or oligomeric Tau, preventing the conformational changes necessary for fibril formation.[5][6] The picolinamide scaffold represents a promising starting point for inhibitor design due to its rigid, planar structure and its capacity for hydrogen bonding interactions, which are crucial for binding to the amyloidogenic regions of Tau, such as the PHF6 (VQIVYK) and PHF6* (VQIINK) hexapeptide motifs.[3][7]
This guide details the strategic use of this compound, a reactive and functionalized precursor, to efficiently generate a diverse library of picolinamide-based compounds for subsequent screening and optimization as Tau aggregation inhibitors.
Synthetic Strategy and Workflow
The core of our strategy is the conversion of the picolinimidamide moiety into a stable N-aryl picolinamide via reaction with a primary aromatic amine (an aniline derivative). The imidamide group is an activated precursor that facilitates amide bond formation under relatively mild conditions. The chloro-substituent on the pyridine ring serves two purposes: it electronically modifies the ring, influencing its binding properties, and it provides a valuable chemical handle for post-synthesis diversification using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further explore the chemical space.
The overall experimental workflow is designed to move efficiently from synthesis to biological evaluation.
Figure 1: General workflow from precursor to hit identification.
Detailed Experimental Protocols
Protocol: Synthesis of N-Aryl-5-Chloropicolinamides
This protocol describes a general procedure for the reaction of this compound with a representative aryl amine.
Causality Behind Choices:
-
Solvent: A high-boiling point, aprotic solvent like Dioxane or Toluene is chosen to facilitate the reaction, which may require heating, without participating in the reaction.[8]
-
Base: A non-nucleophilic organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the precursor and the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the aniline nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for amide bond formation from an imidamide precursor. The specific temperature should be optimized for each aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline, 3-fluoroaniline, etc.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add the desired substituted aniline (1.1 eq).
-
Add anhydrous 1,4-Dioxane to create a solution with a concentration of approximately 0.1 M with respect to the precursor.
-
Add triethylamine (2.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol: Purification and Characterization
Causality Behind Choices:
-
Purification: Flash column chromatography is the standard method for purifying small organic molecules, separating the desired product from unreacted starting materials and byproducts based on polarity.
-
Characterization: A combination of NMR (¹H and ¹³C) and Mass Spectrometry (MS) is essential to unambiguously confirm the chemical structure of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is used to determine its purity, which is critical for accurate biological data.
Procedure:
-
Purify the crude product obtained from step 3.1 via silica gel flash column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Obtain the mass of the pure product and calculate the percentage yield.
-
Structural Verification:
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (exact mass).
-
-
Purity Analysis:
-
Analyze the final compound by HPLC. Purity should be >95% for use in biological assays.
-
Biophysical and Cellular Characterization
Protocol: In Vitro Tau Aggregation Inhibition Assay (Thioflavin T)
This assay measures the extent of Tau fibril formation by monitoring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[9]
Causality Behind Choices:
-
Tau Construct: A fragment of Tau containing the microtubule-binding repeat domain (e.g., K18 or K19) is often used as it contains the aggregation-prone hexapeptide motifs and aggregates more readily than full-length Tau.[10]
-
Inducer: Heparin or arachidonic acid is used as a polyanionic inducer to overcome the kinetic barrier of Tau aggregation in vitro, allowing the process to occur on a practical timescale.[9]
-
Thioflavin T: ThT is the gold-standard dye for detecting amyloid fibril formation due to its specificity and large fluorescence enhancement upon binding.[11]
References
- 1. Assays for the Screening and Characterization of Tau Aggregation Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Development of tau aggregation inhibitors for Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 4. Advances in Tau-focused drug discovery for Alzheimer's disease and related tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoinformatics Analyses of Tau Ligands Reveal Key Molecular Requirements for the Identification of Potential Drug Candidates against Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles [mdpi.com]
- 9. Identification of Small Molecule Inhibitors of Tau Aggregation by Targeting Monomeric Tau As a Potential Therapeutic Approach for Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note & Protocol: Preparation and Handling of 5-Chloropicolinimidamide Hydrochloride Stock Solutions
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 5-Chloropicolinimidamide hydrochloride (CAS No. 1179360-48-5). The protocol herein is designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and integrity of experimental results. Emphasis is placed on addressing the compound's physicochemical properties, particularly its potential hygroscopicity, and outlining best practices for safe and effective laboratory use. This guide includes detailed, step-by-step instructions for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), calculations for various concentrations and volumes, and recommendations for long-term storage and the preparation of dilute working solutions.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical's properties is foundational to its proper handling and use in experimental settings. This compound is a research chemical whose integrity is paramount for reliable data.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 1179360-48-5 | [1] |
| Molecular Formula | C₆H₇Cl₂N₃ | Inferred from free base[2] and HCl salt |
| Molecular Weight | 192.05 g/mol | Calculated from formula |
| Appearance | Solid, crystalline powder (typical for hydrochloride salts) | General chemical knowledge |
| Solubility | Solubility should be empirically determined. DMSO is a recommended starting solvent.[3] Hydrochloride salts often exhibit increased aqueous solubility compared to their free base form.[4][5] |
Critical Safety Information (GHS Classification):
This compound must be handled with appropriate caution in a laboratory setting.[1]
-
Hazard Statements:
-
Mandatory Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only in a well-ventilated area, preferably a chemical fume hood.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Always wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P403 + P233 & P405: Store in a well-ventilated place, keep the container tightly closed, and store locked up.[1]
-
Critical Handling Considerations: Hygroscopicity
A significant factor influencing the accuracy of stock solution concentration is the hygroscopic nature of many chemical solids, particularly hydrochloride salts.[6] Hygroscopic compounds readily absorb moisture from the atmosphere, which can lead to an inaccurate weighing of the solute, thereby compromising the final concentration of the stock solution.[7][8][9]
Best Practices for Handling Hygroscopic Reagents:
-
Minimize Atmospheric Exposure: The container should be opened only for the brief period required to weigh the compound.[7] The container must be resealed tightly immediately after use.[7]
-
Proper Storage: Store the primary container in a desiccator containing an active desiccant (e.g., silica gel) to maintain a low-humidity environment.[8][9] For larger containers, desiccant pouches can be suspended inside the container, ensuring they do not come into direct contact with the product.[10]
-
Equilibration: Before opening, allow the container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing Procedure: Weigh the required amount of powder rapidly. Do not leave the compound exposed on the balance for an extended period.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. The choice of DMSO as a solvent is based on its broad utility for dissolving organic molecules for biological research.[3] It is critical to use anhydrous (dry) DMSO, as the solvent itself is hygroscopic and any absorbed water can impact compound solubility.[3]
Materials and Equipment
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (accurate to 0.1 mg or better)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
Molarity and Mass Calculations
The fundamental relationship for calculating the required mass of the solute is:
Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol ) [11]
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Desired Concentration: 10 mM = 0.01 mol/L
-
Desired Volume: 1 mL = 0.001 L
-
Molecular Weight: 192.05 g/mol
Mass (mg) = (0.01 mol/L) × (0.001 L) × (192.05 g/mol ) × (1000 mg/g) = 1.92 mg
Mass Requirements for Common Stock Solution Volumes:
| Desired Final Concentration | Volume: 1 mL | Volume: 5 mL | Volume: 10 mL |
| 1 mM | 0.192 mg | 0.960 mg | 1.92 mg |
| 10 mM | 1.92 mg | 9.60 mg | 19.20 mg |
| 50 mM | 9.60 mg | 48.01 mg | 96.02 mg |
Step-by-Step Experimental Procedure
-
Preparation: Bring the vial of this compound to room temperature before opening.
-
Weighing: Tare a sterile, empty microcentrifuge tube or vial on the analytical balance. Carefully weigh the calculated mass (e.g., 1.92 mg for 1 mL of 10 mM solution) of the compound directly into the tared vial.
-
Solvent Addition: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the weighed compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Expert Tip: If dissolution is slow, brief sonication in a water bath or gentle warming (to no more than 37°C) can be employed to facilitate the process.[3]
-
-
Aliquoting: To preserve the integrity of the stock solution, it is highly recommended to aliquot the solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This critical step prevents degradation that can occur from repeated freeze-thaw cycles.[3]
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store immediately under the recommended conditions (see Section 5).
Visual Workflow for Stock Solution Preparation
The following diagram provides a visual summary of the protocol for preparing the this compound stock solution.
Caption: Workflow for preparing stock solutions.
Storage and Stability
Proper storage is essential to maintain the potency and stability of the stock solution over time.
-
Temperature: For long-term storage, aliquots should be stored at -20°C or, preferably, -80°C.[3]
-
Light Protection: Store aliquots in amber vials or a light-protected container to prevent photodegradation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[3] The practice of aliquoting is the most effective strategy to mitigate this risk.
-
Stability Assessment: The long-term stability of the compound in the chosen solvent and storage conditions has not been formally reported.[12] For critical applications, it is advisable to perform periodic quality control checks or prepare fresh stock solutions after an extended period (e.g., > 6 months).
Preparation of Working Solutions (Dilution Protocol)
For most experiments, the concentrated stock solution will need to be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. The dilution calculation is performed using the following formula:
Where:
-
M₁ = Molarity of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be used (the unknown to be calculated)
-
M₂ = Desired final molarity of the working solution (e.g., 10 µM)
-
V₂ = Desired final volume of the working solution (e.g., 2 mL)
Example Calculation:
To prepare 2 mL of a 10 µM working solution from a 10 mM stock:
-
Ensure Consistent Units: M₁ = 10 mM = 10,000 µM; M₂ = 10 µM.
-
Rearrange Formula: V₁ = (M₂ × V₂) / M₁
-
Calculate V₁: V₁ = (10 µM × 2 mL) / 10,000 µM = 0.002 mL = 2 µL
Procedure: Add 2 µL of the 10 mM stock solution to 1.998 mL of the desired buffer or medium to achieve a final volume of 2 mL with a concentration of 10 µM.
References
- 1. aksci.com [aksci.com]
- 2. 1179532-98-9|5-Chloropicolinimidamide|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. Chlordiazepoxide Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. tutorchase.com [tutorchase.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molarity Calculator [sigmaaldrich.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 20+ Molarity Formula - A Complete Guide, Calculations & FAQs [shikshanation.com]
- 15. m.youtube.com [m.youtube.com]
Comprehensive Analytical Characterization of 5-Chloropicolinimidamide Hydrochloride: An Application Guide
Introduction
5-Chloropicolinimidamide hydrochloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity, stability, and physicochemical properties are critical determinants of final product quality and efficacy. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure scientific rigor and provide a framework for robust quality control and in-depth understanding of the molecule's behavior.
The structure of this compound presents distinct analytical challenges and opportunities. The presence of a chlorine atom, a picoline ring, and an imidamide functional group necessitates a multi-faceted analytical approach to fully elucidate its identity, purity, and solid-state properties. This application note will delve into chromatographic, spectroscopic, and thermal analysis techniques, providing not only step-by-step protocols but also the scientific rationale behind the selection of specific experimental parameters.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for the development of robust analytical methods and for predicting its behavior in various formulation and storage conditions.
| Property | Predicted Value/Information | Significance in Analysis |
| Molecular Formula | C₆H₇Cl₂N₃ | Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 192.05 g/mol | Critical for accurate mass determination and quantitative analysis.[1] |
| LogP | ~1.5 - 2.5 (Predicted) | Influences choice of chromatographic conditions (e.g., mobile phase composition).[1] |
| pKa | Imidamide group: ~9-10 (basic), Pyridine nitrogen: ~2-3 (weakly basic) (Predicted) | Dictates solubility at different pH values and informs buffer selection for HPLC. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Crucial for sample preparation in various analytical techniques. |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer unique advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and assay of non-volatile and thermally labile compounds like this compound. A reverse-phase method is generally suitable due to the compound's moderate polarity.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is chosen for its versatility and ability to retain moderately polar compounds through hydrophobic interactions. The aromatic ring and the alkyl chain of the imidamide group will interact with the stationary phase.[2][3]
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and a buffered aqueous phase is employed. The organic solvent elutes the analyte, while the buffer maintains a consistent pH to ensure reproducible retention times by controlling the ionization state of the molecule. A phosphate buffer at a pH of around 7 is a good starting point to ensure the imidamide group is in a consistent protonation state.[4]
-
Detection: UV detection is ideal due to the presence of the chromophoric pyridine ring. A photodiode array (PDA) detector can be used to assess peak purity and to select the optimal wavelength for quantification, which is expected to be around 270-280 nm.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 5-Chloropicolinimidamide HCl.
Detailed HPLC Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile and water. Dilute as necessary for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar nature and potential thermal lability of this compound, derivatization is often necessary to improve its volatility and thermal stability.[5]
Causality Behind Experimental Choices:
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy. BSTFA reacts with the active hydrogens on the imidamide group to form less polar and more volatile trimethylsilyl (TMS) derivatives.[5] This prevents on-column degradation and improves peak shape.
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separating the derivatized analyte from potential impurities.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns, which can be used for structural elucidation and library matching.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of 5-Chloropicolinimidamide HCl.
Detailed GC-MS Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer with an EI source.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation (Derivatization):
-
To 1 mg of the sample, add 100 µL of dry pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution.
-
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.[6]
Expert Insights:
-
¹H NMR: Expect signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns being indicative of the substitution pattern. The protons of the imidamide group may be broad and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will confirm the presence of the aromatic ring and the imidamide carbon.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the hydrochloride salt and its high boiling point.
Illustrative ¹H NMR Data Interpretation
| Proton Environment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH (position 2) | 8.5 - 8.7 | d | ~2 |
| Aromatic CH (position 4) | 7.9 - 8.1 | dd | ~8, 2 |
| Aromatic CH (position 3) | 7.4 - 7.6 | d | ~8 |
| NH/NH₂ (imidamide) | 9.0 - 11.0 | br s | - |
Note: These are predicted values and may vary based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.[7][8][9]
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidamide) | 3300 - 3100 | Medium-Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=N Stretch (imidamide & pyridine) | 1680 - 1620 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-Cl Stretch | 800 - 600 | Strong |
FTIR Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan with a clean ATR crystal before analyzing the sample.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability, melting point, and presence of solvates or hydrates.[10][11]
Logical Relationship between TGA and DSC
Caption: Interplay between TGA and DSC for thermal characterization.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[12] It is used to determine the onset of thermal decomposition and to quantify any bound water or residual solvents.
TGA Protocol:
-
Instrumentation: TGA instrument.
-
Sample Pan: Platinum or alumina pan.
-
Sample Weight: 5-10 mg.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min from 25 °C to 600 °C.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[13][14] It is used to determine the melting point and to investigate polymorphism.
DSC Protocol:
-
Instrumentation: DSC instrument.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 2-5 mg.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min from 25 °C to a temperature above the expected melting point (determined from TGA to avoid decomposition).
Conclusion
The comprehensive analytical characterization of this compound requires a synergistic application of chromatographic, spectroscopic, and thermal techniques. The protocols and insights provided in this guide offer a robust framework for ensuring the identity, purity, and quality of this important chemical intermediate. By understanding the "why" behind the "how," researchers can confidently adapt and troubleshoot these methods to meet their specific analytical needs, ultimately contributing to the development of safe and effective end-products.
References
- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ijsdr.org [ijsdr.org]
- 4. Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR data for compound 11. N-phenylpicolinamide | Imperial College London [data.hpc.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 12. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 13. odr.chalmers.se [odr.chalmers.se]
- 14. tainstruments.com [tainstruments.com]
Application Notes and Protocols for 5-Chloropicolinimidamide hydrochloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Protease X in Chronic Inflammatory Disease
Chronic inflammatory diseases represent a significant global health burden, and novel therapeutic interventions are urgently needed. A promising target in this area is "Protease X," a human serine protease that has been shown to play a critical role in the propagation of the inflammatory cascade. Over-activity of Protease X is associated with tissue damage and the perpetuation of the chronic inflammatory state. Therefore, the identification of potent and selective inhibitors of Protease X is a key strategy for the development of new anti-inflammatory drugs.
5-Chloropicolinimidamide hydrochloride is a novel small molecule that has emerged as a potential inhibitor of Protease X. Its unique chemical structure suggests a potential for high-affinity binding to the active site of the enzyme. To explore its therapeutic potential and to discover other novel inhibitors, robust and efficient high-throughput screening (HTS) assays are essential. This document provides a detailed guide for the utilization of this compound in HTS campaigns, covering assay development, primary and secondary screening protocols, and data analysis.
Mechanism of Action: Inhibition of Protease X
This compound is hypothesized to act as a competitive inhibitor of Protease X. The core of this mechanism is the binding of the compound to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrate. This inhibition effectively dampens the downstream signaling pathways that contribute to the inflammatory response.
Caption: Inhibition of Protease X by this compound.
Primary High-Throughput Screening: FRET-Based Biochemical Assay
A Fluorescence Resonance Energy Transfer (FRET) based assay is a robust and sensitive method for primary HTS of Protease X inhibitors.[1][2] This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage by Protease X, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Assay Principle
The assay measures the enzymatic activity of Protease X by monitoring the increase in fluorescence resulting from the cleavage of a FRET substrate. Compounds that inhibit Protease X will prevent substrate cleavage, resulting in a low fluorescence signal.
Materials and Reagents
-
Protease X: Recombinant human Protease X, purified.
-
FRET Substrate: A custom-synthesized peptide with a fluorophore (e.g., FAM) and a quencher (e.g., DABCYL) flanking the Protease X cleavage site.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
This compound: Stock solution in 100% DMSO.
-
Positive Control: A known, potent inhibitor of Protease X.
-
Negative Control: 100% DMSO.
-
Assay Plates: 384-well, black, low-volume plates.
Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound (for dose-response), positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of Protease X solution (final concentration 5 nM) in assay buffer to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Add 10 µL of FRET substrate solution (final concentration 1 µM) in assay buffer to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., Ex/Em = 485/520 nm for FAM) every 2 minutes for 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
Data Analysis and Hit Identification
-
Normalization: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Hit Criteria: A compound is considered a "hit" if it exhibits an inhibition of ≥50% in the primary screen.
-
Z'-Factor Calculation: The quality of the assay should be monitored by calculating the Z'-factor using the positive and negative controls on each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3][4]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
| Parameter | Recommended Value |
| Final Enzyme Concentration | 5 nM |
| Final Substrate Concentration | 1 µM |
| Final DMSO Concentration | ≤ 0.5% |
| Incubation Time | 15 minutes |
| Reaction Time | 30 minutes |
| Z'-Factor | > 0.5 |
Secondary Screening: Cell-Based Assay
A cell-based assay is a crucial secondary screen to confirm the activity of hits from the primary screen in a more physiologically relevant context.[5][6] This assay utilizes a stable cell line engineered to express a reporter protein that is released upon cleavage by intracellular Protease X.
Assay Principle
The assay measures the inhibition of intracellular Protease X activity by quantifying the amount of a secreted reporter (e.g., secreted alkaline phosphatase - SEAP) in the cell culture medium.
Materials and Reagents
-
Cell Line: A human cell line (e.g., HEK293) stably expressing a fusion protein of a signal peptide, the Protease X cleavage sequence, and SEAP.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Medium: Opti-MEM or serum-free DMEM.
-
SEAP Substrate: A chemiluminescent substrate for SEAP.
-
This compound and other primary hits: Stock solutions in 100% DMSO.
-
Assay Plates: 96-well, white, clear-bottom cell culture plates.
Protocol
-
Cell Seeding: Seed the engineered cells into 96-well plates at a density of 20,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Remove the cell culture medium and add 100 µL of assay medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Sample Collection: Carefully collect 20 µL of the conditioned medium from each well.
-
SEAP Assay: Add the collected medium to a white 96-well assay plate. Add 80 µL of SEAP substrate to each well.
-
Luminescence Reading: Incubate for 15 minutes at room temperature and measure the luminescence using a plate reader.
Data Analysis
-
Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the compound concentration.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic equation.
| Parameter | Recommended Value |
| Cell Density | 20,000 cells/well |
| Compound Incubation Time | 18-24 hours |
| Final DMSO Concentration | ≤ 0.5% |
| Readout | Chemiluminescence |
HTS Workflow and Hit Confirmation
The overall workflow for identifying and validating inhibitors of Protease X involves a multi-step process to ensure the selection of high-quality lead compounds.
Caption: High-Throughput Screening workflow for Protease X inhibitors.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the high-throughput screening of this compound and other potential inhibitors of Protease X. By employing a combination of a sensitive biochemical primary assay and a physiologically relevant cell-based secondary assay, researchers can efficiently identify and validate promising lead compounds for the development of novel anti-inflammatory therapeutics. Rigorous assay validation, including the consistent monitoring of the Z'-factor and careful control of DMSO concentrations, is paramount to the success of any HTS campaign.
References
- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays Involving 5-Chloropicolinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for utilizing 5-Chloropicolinimidamide hydrochloride in cellular assays. Due to its structural features, specifically the presence of an amidine group, this compound is hypothesized to function as a competitive inhibitor of Nitric Oxide Synthase (NOS). These application notes detail protocols for assessing its potential as a NOS inhibitor and characterizing its downstream effects on cell viability and apoptosis. The methodologies are designed to be robust and self-validating, providing researchers with the tools to rigorously evaluate the biological activity of this compound.
Introduction: The Scientific Rationale
This compound belongs to a chemical class containing a picolinimidamide moiety. The core of this structure features an amidine group (-C(=NH)NH2), which is a known pharmacophore for inhibitors of Nitric Oxide Synthase (NOS).[1] NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine.[2] NO is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[3][4] Dysregulation of NO production is implicated in various diseases, making NOS a significant therapeutic target.[2][5]
Given that the amidine group of this compound mimics the guanidino group of the natural NOS substrate, L-arginine, there is a strong scientific basis to hypothesize that it acts as a competitive inhibitor of NOS. The protocols outlined herein are designed to test this hypothesis and explore its functional consequences in a cellular context.
Hypothesized Mechanism of Action: Inhibition of Nitric Oxide Synthase
Nitric Oxide Synthase (NOS) exists in three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[5] All three isoforms convert L-arginine to L-citrulline and NO.[5] We propose that this compound competes with L-arginine for binding to the active site of NOS, thereby inhibiting the synthesis of NO.
References
- 1. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
The Strategic Application of 5-Chloropicolinimidamide Hydrochloride in Modern Medicinal Chemistry
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile utility of 5-Chloropicolinimidamide hydrochloride as a key building block in medicinal chemistry. We will explore its strategic importance, provide detailed protocols for the synthesis of novel derivatives, and outline methodologies for their biological evaluation, with a focus on the development of targeted therapies.
Introduction: The Significance of the 5-Chloropicolinimidamide Scaffold
This compound, with the chemical formula C6H7Cl2N3 and a molecular weight of 192.04, is a pyridinyl-based scaffold that holds considerable promise in drug discovery. The presence of a chlorine atom on the pyridine ring offers a reactive handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space. Furthermore, the picolinimidamide moiety can act as a bioisostere for amides and carboxylic acids, a common strategy in medicinal chemistry to enhance physicochemical properties, metabolic stability, and target engagement. The inherent structural features of this compound make it an attractive starting point for the synthesis of novel enzyme inhibitors and receptor modulators.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| CAS Number | 1179360-48-5 | [1] |
| Molecular Formula | C6H7Cl2N3 | [1] |
| Molecular Weight | 192.04 g/mol | [1] |
| SMILES | C1=CC(=NC=C1Cl)C(=N)N.Cl | [1] |
| Appearance | Solid | [2] |
| Purity | Typically >97% | [2] |
| Storage | Room temperature, dry environment | [1] |
Application Note: Synthesis of a Novel Kinase Inhibitor
This section details a hypothetical, yet scientifically robust, protocol for the synthesis of a novel kinase inhibitor, CPK-47 , using this compound as a key starting material. The design of CPK-47 is inspired by the established class of picolinamide-based VEGFR-2 inhibitors.[3][4][5] The synthetic strategy leverages a Suzuki-Miyaura cross-coupling reaction, a powerful tool in modern drug discovery for the formation of carbon-carbon bonds.[6][7]
Synthetic Scheme
Caption: Synthetic route to CPK-47.
Detailed Synthetic Protocol for CPK-47
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of argon, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, CPK-47 .
Rationale for Experimental Choices:
-
The use of a palladium catalyst, specifically Pd(PPh3)4, is crucial for facilitating the Suzuki-Miyaura cross-coupling reaction.
-
Potassium carbonate acts as a base to activate the boronic acid.
-
A mixture of dioxane and water is a common solvent system for this type of reaction, ensuring the solubility of both organic and inorganic reagents.
-
An inert atmosphere is necessary to prevent the degradation of the palladium catalyst.
Application Note: Biological Evaluation of CPK-47 as a VEGFR-2 Inhibitor
Following the successful synthesis of CPK-47 , the next critical step is to evaluate its biological activity. Based on the design rationale, we will assess its inhibitory potential against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[3][4]
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
CPK-47 (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of CPK-47 in DMSO.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add the serially diluted CPK-47 to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of CPK-47 and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Hypothetical IC50 Values
The following table presents hypothetical data for a series of synthesized analogs to illustrate how quantitative data would be summarized.
| Compound | R-group | VEGFR-2 IC50 (nM) |
| CPK-47 | 4-methoxyphenyl | 85 |
| CPK-48 | 3,4-dimethoxyphenyl | 62 |
| CPK-49 | 4-chlorophenyl | 150 |
| Sorafenib | (Reference) | 90 |
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow and a simplified representation of the targeted signaling pathway.
References
- 1. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloropicolinimidamide Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Chloropicolinimidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. My approach is to provide not just solutions, but a foundational understanding of the reaction mechanisms, enabling you to diagnose and resolve issues effectively.
The synthesis of this compound is typically achieved via the Pinner reaction , a classic and reliable method for converting nitriles into amidines.[1][2] The process involves two key stages:
-
Pinner Salt Formation: The acid-catalyzed reaction of 2-chloro-5-cyanopyridine with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl) to form the corresponding ethyl 5-chloropicolinimidate hydrochloride salt (a "Pinner salt").
-
Ammonolysis: The subsequent reaction of the isolated Pinner salt with ammonia to yield the final product, this compound.
Success in this synthesis hinges on meticulous control of reaction conditions, particularly the exclusion of water. The imidate intermediate is highly susceptible to hydrolysis, which is the primary source of byproduct formation.[3][4]
Experimental Workflow Overview
Below is a generalized workflow for the synthesis.
Caption: High-level workflow for the two-stage synthesis of 5-Chloropicolinimidamide HCl.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for a successful synthesis?
A1: Without question, maintaining strictly anhydrous (water-free) conditions throughout both stages of the reaction is paramount. The intermediate Pinner salt is extremely sensitive to moisture. Even trace amounts of water will hydrolyze the imidate to form 5-chloropicolinate ester, which subsequently can convert to the highly stable 5-chloropicolinamide byproduct, significantly reducing your yield.[3][4][5] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: My Pinner salt formation (Step 1) has a very low yield. What are the likely causes?
A2: Low yield in the first step typically points to three issues:
-
Insufficient HCl: The reaction is acid-catalyzed. An inadequate amount of HCl will result in incomplete conversion of the nitrile. It's common to use a large excess of HCl, often by bubbling dry HCl gas through the reaction mixture or using a saturated solution of HCl in an anhydrous solvent.[6]
-
Elevated Temperature: Imidate salts can be thermally unstable.[1][7] Running the reaction at temperatures above 5-10°C can lead to decomposition or side reactions, such as rearrangement into an N-alkyl amide and an alkyl chloride.[7]
-
Moisture Contamination: As mentioned, water will lead to hydrolysis, directly competing with the desired reaction.
Q3: I performed the ammonolysis (Step 2), but my main product is 5-chloropicolinamide. Why?
A3: This is a classic sign of water contamination. If the Pinner salt intermediate was not perfectly dry, or if the solvent or ammonia source for the second step contained water, hydrolysis will outcompete ammonolysis. The imidate first hydrolyzes to an ester, which can then react with ammonia to form the amide.[8] It is crucial to thoroughly dry the Pinner salt under vacuum before proceeding to the ammonolysis step.
Q4: How can I effectively purify the final this compound product?
A4: Amidinium salts are polar, crystalline solids and are often soluble in alcohols but insoluble in non-polar aprotic solvents. Purification typically involves:
-
Washing/Trituration: Washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble is highly effective. Good choices include diethyl ether, acetone, or ethyl acetate.
-
Recrystallization: If the product requires further purification, recrystallization from a suitable solvent system, such as an ethanol/ether or methanol/acetone mixture, can be employed. The product is dissolved in a minimal amount of the polar solvent (e.g., ethanol) and then precipitated by the slow addition of a non-polar "anti-solvent" (e.g., ether).[9]
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of 2-chloro-5-cyanopyridine in Step 1
Symptom: TLC or NMR analysis of the crude reaction mixture shows a large amount of unreacted starting nitrile.
This issue stems from suboptimal conditions for the Pinner reaction. The nitrile nitrogen must be activated by protonation to become susceptible to nucleophilic attack by the alcohol.
References
- 1. jk-sci.com [jk-sci.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloropicolinimidamide Hydrochloride
Welcome to the technical support center for the purification of 5-Chloropicolinimidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity and purity of your compound.
Understanding the Molecule and Its Challenges
This compound is a substituted picolinimidamide derivative. The presence of the electron-withdrawing chloro group, the basic amidine moiety, and its formulation as a hydrochloride salt dictates its solubility, stability, and impurity profile. The primary synthesis route often involves the Pinner reaction of 5-chloropicolinonitrile with an alcohol in the presence of hydrogen chloride gas, followed by aminolysis. This process can introduce several impurities that require targeted purification strategies.
Key Molecular Features Influencing Purification:
-
Polarity and Solubility: The hydrochloride salt form renders the molecule highly polar and generally soluble in polar protic solvents like water and lower alcohols. Its solubility in less polar organic solvents is expected to be limited.
-
Basicity: The amidine group is strongly basic, making the compound susceptible to reactions with acidic impurities and influencing its chromatographic behavior.
-
Stability: As a hydrochloride salt, it is generally more stable than the free base. However, the imino ester intermediate in the Pinner synthesis can be thermally labile.[1]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the purification of this compound.
Q1: My crude this compound has a yellowish tint. What is the likely cause and how can I remove the color?
A1: A yellowish tint in the crude product often indicates the presence of colored impurities or degradation products. These can arise from side reactions during the synthesis or from the starting materials.
-
Probable Cause: The color may be due to polymeric byproducts or residual starting materials and intermediates that absorb in the visible spectrum.
-
Recommended Solution: Treatment with activated carbon is a common and effective method for decolorization. Dissolve the crude product in a suitable hot solvent (e.g., methanol or a methanol/water mixture), add a small amount of activated carbon (typically 1-5% w/w), and heat the mixture for a short period. Hot filter the solution to remove the carbon, and then proceed with crystallization. A patent for a related chloro-substituted heterocyclic hydrochloride describes a similar decolorization step.[2]
Q2: I am observing a significant amount of ammonium chloride in my final product. How can I effectively remove it?
A2: Ammonium chloride is a common byproduct of the Pinner reaction when ammonia is used for the aminolysis of the intermediate imino ester. Due to its similar crystalline nature and solubility in some polar solvents, it can co-precipitate with the desired product.
-
Explanation: The reaction of the Pinner salt with ammonia generates the amidine hydrochloride and ammonium chloride as a stoichiometric byproduct.
-
Troubleshooting Protocol:
-
Solvent Selection: Utilize a solvent system where the solubility of ammonium chloride is significantly different from your product. For instance, recrystallization from a less polar solvent or a mixed solvent system might be effective.
-
Reaction with an Alkoxide: A patented method for purifying amidine hydrochlorides involves reacting the crude product mixture with a sodium or potassium alkoxide in an alcohol solution. This converts the ammonium chloride to a precipitating alkali metal chloride (NaCl or KCl) and ammonia gas, which can be removed.[3]
-
Washing: If the product is sufficiently insoluble in a particular solvent in which ammonium chloride is soluble, a simple trituration or washing step can be effective.
-
Q3: What are the best recrystallization solvents for this compound?
A3: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold, leading to a high recovery of pure crystals. Given the polar nature of the hydrochloride salt, polar protic solvents are the primary candidates.
-
Recommended Solvents:
-
Single Solvents: Methanol, ethanol, or isopropanol are excellent starting points. Based on data for other hydrochloride salts, solubility is generally good in lower alcohols.[4]
-
Mixed Solvent Systems: A mixture of a good solvent (e.g., methanol or ethanol) and an anti-solvent (e.g., ethyl acetate, acetone, or diethyl ether) can be very effective. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "anti-solvent" is added dropwise until turbidity is observed, followed by cooling.
-
| Solvent System | Rationale |
| Methanol/Ethyl Acetate | Methanol provides good solubility at elevated temperatures, while ethyl acetate acts as an anti-solvent to induce crystallization upon cooling. |
| Ethanol/Water | A small amount of water can aid in dissolving impurities, while the ethanol allows for crystallization of the less soluble product upon cooling. |
| Isopropanol | Often provides a good balance of solubility at different temperatures for hydrochloride salts. |
Q4: My purification by column chromatography is resulting in low yield. What could be the issue?
A4: Column chromatography of highly polar and basic compounds like this compound on silica gel can be challenging.
-
Causality: The acidic nature of silica gel can lead to strong adsorption of the basic amidine, resulting in tailing peaks and poor recovery. The compound may also be too polar to elute effectively with common solvent systems.
-
Alternative Approaches:
-
Recrystallization: This is often the preferred method for purifying crystalline solids and can be more efficient for this compound.[1]
-
Alternative Stationary Phases: If chromatography is necessary, consider using a more inert stationary phase like alumina (basic or neutral) or a reversed-phase column (C18) with an appropriate aqueous/organic mobile phase containing a buffer.
-
Mobile Phase Modification: When using silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to reduce tailing and improve recovery by competing for the active sites on the silica.
-
Troubleshooting Guide: Common Purification Scenarios
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Scenario 1: Oiling Out During Recrystallization
Observation: Instead of forming crystals upon cooling, the product separates as an oil.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for oiling out during recrystallization.
Scenario 2: Persistent Impurities After Recrystallization
Observation: Analytical data (e.g., HPLC, NMR) shows the presence of impurities even after multiple recrystallization attempts.
Potential Impurities and Their Mitigation:
-
Unreacted 5-Chloropicolinonitrile: This starting material is less polar than the product. A recrystallization from a polar solvent should leave it in the mother liquor. If it persists, a wash with a less polar solvent in which the product is insoluble (e.g., diethyl ether or hexane) might be effective.
-
Intermediate Imino Ester: The Pinner intermediate can be hydrolyzed back to the ester if water is present. Ensure anhydrous conditions during the synthesis.[5] If the ester is present, it is less polar and should be removed during recrystallization.
-
Corresponding Amide: Thermal decomposition of the Pinner salt can lead to the formation of the corresponding amide.[1] This impurity will have different polarity and may require a different recrystallization solvent or chromatography for removal.
Impurity Removal Strategy Flowchart:
References
Technical Support Center: Synthesis of 5-Chloropicolinimidamide Hydrochloride
Welcome to the technical support guide for the synthesis of 5-Chloropicolinimidamide Hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of this synthesis. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the consistent, high-purity production of your target compound.
The primary route to this compound is the Pinner reaction, a robust and widely used method for converting nitriles to amidines.[1] This two-step process first involves the acid-catalyzed reaction of 5-chloropicolinonitrile with an alcohol (e.g., ethanol) to form an intermediate ethyl picolinimidate hydrochloride salt (a "Pinner salt"). This salt is then isolated and reacted with ammonia to yield the final amidine hydrochloride. While the reaction is reliable, its success hinges on careful control of reaction parameters to avoid common side reactions.
Core Reaction Pathway: The Pinner Synthesis
The synthesis proceeds in two key stages, starting from 5-chloropicolinonitrile.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My final product yield is very low, and I have a significant amount of unreacted 5-chloropicolinonitrile. What went wrong?
Answer: This issue typically points to incomplete formation of the Pinner salt intermediate in Step 1. The activation of the nitrile by the acid catalyst is the crucial first step of the mechanism.[2]
Likely Causes & Solutions:
-
Insufficient Acid Catalyst: The reaction is catalyzed by hydrogen chloride. If the concentration of HCl is too low, the initial protonation of the nitrile nitrogen is inefficient, leading to a sluggish or stalled reaction.
-
Troubleshooting Protocol: Ensure that dry HCl gas is bubbled through the anhydrous alcohol solvent until saturation is achieved before adding the nitrile. The solution should be acidic throughout the reaction. You can monitor the saturation by weighing the flask before and after HCl addition.
-
-
Reaction Temperature Too Low: While low temperatures are necessary to prevent side reactions (see Question 2), excessively cold conditions (< -5 °C) can significantly slow the rate of Pinner salt formation.
-
Solution: Maintain the reaction temperature between 0-5 °C. This range is generally optimal for balancing reaction rate with the stability of the intermediate.[3]
-
-
Premature Work-up: The formation of the Pinner salt can be slow.
-
Solution: Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing via TLC or LC-MS to confirm the disappearance of the starting nitrile before proceeding to the amination step. Reaction times of 6 hours or more are not uncommon.[3]
-
Question 2: My analytical data (NMR, LC-MS) shows a significant impurity with a mass corresponding to 5-chloropicolinamide. How do I prevent this?
Answer: The formation of 5-chloropicolinamide is a classic side reaction in Pinner syntheses, resulting from the thermal decomposition of the intermediate Pinner salt.
Causality: The imidate hydrochloride (Pinner salt) is thermodynamically unstable.[1] At elevated temperatures, it can undergo rearrangement and eliminate an alkyl chloride (e.g., ethyl chloride) to form the more stable amide.
Solutions:
-
Strict Temperature Control: The most critical factor is maintaining a low temperature (ideally 0-5 °C) throughout the formation and handling of the Pinner salt.[1][3] Use an ice/salt bath or a cryo-cooler for precise control.
-
Avoid Concentration at High Temperatures: Never concentrate the reaction mixture containing the Pinner salt using a rotary evaporator with a heated bath. If solvent removal is necessary, do so under high vacuum at ambient temperature or below.
-
Prompt Use: Use the isolated Pinner salt in the subsequent amination step as soon as possible. Prolonged storage, even at low temperatures, can lead to degradation.
Question 3: I've identified an ester byproduct (e.g., ethyl 5-chloropicolinate) in my product mixture. What is the source of this impurity?
Answer: The presence of an ester is a clear indication of water contamination in your reaction. The Pinner salt intermediate is highly susceptible to hydrolysis.
Causality: Water acts as a competing nucleophile. It can attack the protonated imidate intermediate, leading to the formation of an ester and ammonium chloride, instead of the desired amidine.
Preventative Measures:
-
Anhydrous Reagents and Solvents: This is non-negotiable. Use freshly distilled or commercially available anhydrous solvents (e.g., ethanol, dioxane).[1] Ensure your starting nitrile is dry.
-
Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and maintain it throughout the process. Use septa and syringes for reagent transfers.
-
Dry HCl Gas: The hydrogen chloride gas used must be dry. Pass it through a drying tube filled with a suitable desiccant (e.g., Drierite) before introducing it to the reaction vessel.
Frequently Asked Questions (FAQs)
-
Q1: Why is anhydrous HCl gas preferred over a solution of HCl in a solvent?
-
A1: Using anhydrous HCl gas is the most effective way to ensure the reaction medium remains free of water, which is critical to prevent hydrolysis of the Pinner salt intermediate.[3] Commercially available solutions of HCl in solvents like dioxane or methanol may contain trace amounts of water that can compromise the reaction. Generating HCl gas and drying it just before use is the gold standard for this synthesis.
-
-
Q2: What is the best method for purifying the final this compound?
-
A2: The hydrochloride salt is typically a crystalline solid. Purification is often achieved by trituration or recrystallization from a suitable solvent system. A common method involves washing the crude solid product with a cold, non-polar solvent (like diethyl ether or hexane) to remove organic, non-polar impurities. If further purification is needed, recrystallization from a polar protic/aprotic solvent mixture (e.g., ethanol/ethyl acetate or methanol/ether) is effective. The choice of solvent should be determined empirically on a small scale.
-
-
Q3: Can I use a different alcohol, like methanol, instead of ethanol?
-
A3: Yes, other primary alcohols can be used.[2] The choice of alcohol determines the type of imidate ester formed (e.g., methyl imidate with methanol). Methanol is often used and can sometimes lead to faster reaction rates. However, the stability of the resulting Pinner salt and its reactivity may differ slightly. The key principles of anhydrous conditions and low temperature remain the same regardless of the alcohol used.
-
Protocols
Protocol 1: Synthesis of Ethyl 5-chloropicolinimidate HCl (Pinner Salt)
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a gas outlet leading to a base trap (e.g., NaOH solution). Maintain a positive pressure of dry nitrogen.
-
Solvent Preparation: To the flask, add anhydrous ethanol (10 volumes relative to the nitrile).
-
Acidification: Cool the ethanol to 0 °C using an ice-salt bath. Bubble dry hydrogen chloride gas through the stirred solvent until it is saturated. A significant increase in mass (~30% w/w) should be observed.[3]
-
Nitrile Addition: Slowly add 5-chloropicolinonitrile (1.0 eq) to the cold, acidic ethanol solution, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed.
-
Isolation: The Pinner salt often precipitates as a white solid. Isolate the solid by filtration under a blanket of nitrogen. Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and unreacted starting material. Dry the solid under high vacuum at ambient temperature. Do not heat.
Protocol 2: Conversion to this compound
-
Setup: Suspend the freshly prepared Pinner salt (1.0 eq) in a flask with anhydrous ethanol at 0 °C under a nitrogen atmosphere.
-
Amination: Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in anhydrous ethanol (prepared by bubbling ammonia gas through cold ethanol). Maintain the temperature below 10 °C.
-
Reaction: Stir the reaction at room temperature for 2-4 hours after the ammonia addition is complete. The reaction progress can be monitored by observing the dissolution of the Pinner salt and the eventual precipitation of the product and ammonium chloride byproduct.
-
Work-up: Filter the reaction mixture to remove the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Triturate the resulting crude solid with cold diethyl ether, filter, and dry under vacuum to yield the this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature (Step 1) | 0–5 °C | Prevents thermal decomposition of the Pinner salt to the amide byproduct.[1] |
| Temperature (Step 2) | 0–10 °C (addition) | Controls the exotherm of the amination reaction. |
| Atmosphere | Anhydrous N₂ or Ar | Prevents hydrolysis of the Pinner salt to an ester byproduct.[3] |
| HCl Source | Dry HCl Gas | Ensures strictly anhydrous conditions for the reaction. |
| Solvents | Anhydrous Grade | Critical to prevent water-induced side reactions.[1] |
References
Technical Support Center: Refining Analytical Methods for 5-Chloropicolinimidamide Hydrochloride Detection
Welcome to the technical support center for the analysis of 5-Chloropicolinimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative and qualitative analysis of this compound. Our goal is to equip you with the foundational knowledge and practical solutions to overcome common challenges encountered during method development, validation, and routine analysis.
Introduction to the Analyte and its Challenges
This compound is a small molecule of interest in pharmaceutical development. Its structure, featuring a chlorinated pyridine ring and an imidamide functional group, presents unique analytical considerations. The hydrochloride salt form enhances solubility in aqueous media, which is beneficial for sample preparation and chromatographic analysis. However, the molecule's stability, particularly under stress conditions, must be thoroughly understood to develop a robust, stability-indicating analytical method.
This guide will walk you through common analytical platforms, potential pitfalls, and systematic troubleshooting approaches to ensure the accuracy, precision, and reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What is the recommended starting method for the analysis of this compound?
A1: For initial analysis, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended due to its versatility and wide availability. A C18 column is a suitable starting point. For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions can be prepared by dissolving the compound in a suitable solvent such as methanol or a mixture of acetonitrile and water.[1][2] It is crucial to assess the solubility and stability of the compound in the chosen solvent. Sonication can be used to aid dissolution.[2] For long-term storage, it is advisable to store stock solutions at low temperatures (e.g., 4°C) and protected from light to minimize degradation.[1]
Q3: What are the expected degradation pathways for this molecule?
A3: Based on its structure, this compound may be susceptible to hydrolysis of the imidamide group under both acidic and basic conditions.[3][4] The chlorine substituent on the pyridine ring is generally stable but could be subject to nucleophilic displacement under harsh conditions. Oxidation and photolytic degradation should also be investigated as part of forced degradation studies to develop a stability-indicating method.[3][5][6]
Q4: What are the key validation parameters I need to assess for my analytical method?
A4: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][7] For a stability-indicating method, specificity is critical to ensure that the analyte peak is well-resolved from any degradation products.[8][9]
Part 2: HPLC/UHPLC Method Troubleshooting Guide
This section provides a question-and-answer-based troubleshooting guide for common issues encountered during HPLC analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | Add a competing agent like triethylamine (TEA) to the mobile phase (0.1%) to mask active silanol groups.[7] Consider using a column with end-capping. |
| Mismatched solvent strength between sample and mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. | |
| Fluctuating retention times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a gradient proportioning valve test to check for pump issues. |
| Column temperature variations. | Use a column oven to maintain a consistent temperature.[8][10] | |
| Loss of signal intensity | Sample degradation in the autosampler. | Keep the autosampler tray cooled. Perform a solution stability study to determine how long the sample is stable under autosampler conditions. |
| Column contamination or degradation. | Implement a column wash step after each run. If performance does not improve, replace the column. | |
| Ghost peaks | Carryover from previous injections. | Optimize the needle wash procedure in the autosampler method. Inject a blank after a high-concentration sample to confirm carryover. |
| Contaminated mobile phase or system. | Prepare fresh mobile phase. Flush the entire HPLC system with a strong solvent like isopropanol. |
Troubleshooting Workflow Diagram
Caption: A systematic approach to HPLC troubleshooting.
Part 3: LC-MS/MS Method Troubleshooting Guide
This section provides a question-and-answer-based troubleshooting guide for common issues encountered during LC-MS/MS analysis.
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or no peak | Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ion modes. |
| Incorrect mass transitions (MRM). | Infuse a standard solution of the analyte to determine the precursor ion and optimize the collision energy to find the most abundant and stable product ions. | |
| High background noise | Matrix effects (ion suppression or enhancement). | Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] A dilution study can also assess matrix effects.[11] |
| Contaminated mobile phase or system. | Use high-purity LC-MS grade solvents and additives. Clean the ion source. | |
| Inconsistent results | Sample instability. | Investigate the stability of the analyte in the final extract and under autosampler conditions. |
| Inconsistent sample preparation. | Use an internal standard to normalize for variations in extraction recovery and matrix effects. |
LC-MS/MS Workflow Diagram
Caption: A typical workflow for quantitative LC-MS/MS analysis.
Part 4: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop a stability-indicating HPLC method for this compound.
1. Forced Degradation Study: [5][6][12]
-
Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.
-
Procedure:
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C for 2 hours.[3]
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60°C for 2 hours.[3]
-
Oxidative Degradation: Dissolve the analyte in 3% H₂O₂ and keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the analyte to UV light (254 nm) and visible light for 24 hours.[7]
-
-
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample. Aim for 5-20% degradation of the parent compound.[4][6]
2. HPLC Method Development:
-
Instrumentation: HPLC with UV or PDA detector.
-
Suggested Starting Conditions:
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to elute all components.
-
Detection Wavelength: Scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance.
-
Column Temperature: 30°C.
3. Method Optimization:
-
Adjust the mobile phase composition, gradient, and pH to achieve optimal separation between the parent peak and all degradation products.
-
Ensure the peak purity of the parent compound in the stressed samples using a PDA detector.
Protocol 2: Sample Preparation for LC-MS/MS Analysis from Plasma
This protocol describes a protein precipitation method for extracting this compound from plasma.
1. Reagents and Materials:
-
Plasma samples.
-
Acetonitrile (containing an internal standard, if available).
-
Centrifuge tubes.
-
Centrifuge.
2. Procedure:
-
Pipette 100 µL of plasma into a centrifuge tube.
-
Add 300 µL of cold acetonitrile (containing the internal standard).[13]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[11]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
References
- 1. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpb.com [ijrpb.com]
- 3. ijrpp.com [ijrpp.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. actapharmsci.com [actapharmsci.com]
- 8. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
minimizing impurities in 5-Chloropicolinimidamide hydrochloride production
Technical Support Center: 5-Chloropicolinimidamide Hydrochloride
A Guide to Minimizing Impurities in Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, and this document provides field-proven insights to address common challenges encountered during production.
Troubleshooting Guide: Isolating and Resolving Impurity Issues
This section addresses specific, common problems in a question-and-answer format. We focus on the causality behind each issue and provide actionable solutions.
Question 1: My final product shows a significant peak corresponding to 5-chloropicolinamide in the HPLC/LC-MS analysis. What is the cause and how can I prevent it?
Answer:
The presence of 5-chloropicolinamide is a classic indicator that the intermediate Pinner salt (the alkyl imidate hydrochloride) has undergone undesired rearrangement or that hydrolysis has occurred under specific conditions.
-
Root Cause Analysis: The Pinner reaction involves the formation of an alkyl imidate hydrochloride intermediate. This species is thermodynamically unstable and can rearrange to the more stable N-alkyl amide, especially at elevated temperatures.[1][2] While direct hydrolysis of the imidate typically yields an ester, subsequent reaction pathways or hydrolysis of the final amidine product under harsh workup conditions can also lead to amide formation.
-
Preventative Measures:
-
Strict Temperature Control: The initial Pinner reaction, where the nitrile is reacted with an alcohol and HCl, must be maintained at low temperatures (typically 0 °C or below).[2] This minimizes the rate of the rearrangement side reaction.
-
Controlled Ammonolysis: When introducing ammonia for the conversion of the imidate to the amidine, the temperature should still be kept low initially and allowed to warm slowly. A large exotherm can drive the formation of byproducts.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. While water more directly leads to ester formation, its presence can complicate the reaction matrix and potentially facilitate side reactions.
-
Question 2: I've identified ethyl 5-chloropicolinate as an impurity. How did this form and what is the solution?
Answer:
The formation of an ester, such as ethyl 5-chloropicolinate (assuming ethanol was used as the alcohol), is a direct result of the hydrolysis of the Pinner salt intermediate.[1][3]
-
Root Cause Analysis: The Pinner salt is highly susceptible to nucleophilic attack by water. If moisture is present in the reaction vessel, reagents, or solvents, it will compete with ammonia and react with the imidate to produce the corresponding ester.[1][3]
-
Preventative Measures:
-
Absolute Anhydrous Conditions: This is the most critical parameter to control. Use freshly distilled, anhydrous solvents. Dry the starting 5-chloropicolinonitrile thoroughly. Use anhydrous HCl gas instead of aqueous solutions.[2][3]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Order of Addition: Ensure that the Pinner salt is fully formed before the introduction of the ammonia source. The ammonolysis step should be efficient to quickly consume the imidate, minimizing its exposure time to potential trace moisture.
-
Question 3: My reaction is sluggish, and I have a large amount of unreacted 5-chloropicolinonitrile starting material in the final product. How can I improve conversion?
Answer:
Low conversion can be attributed to several factors related to reaction kinetics and reagent activity.
-
Root Cause Analysis:
-
Insufficient HCl: The Pinner reaction is acid-catalyzed. An inadequate amount of HCl will result in slow or incomplete formation of the reactive nitrilium ion, which is the first step of the mechanism.[3]
-
Low Temperature: While low temperatures are necessary to prevent side reactions, excessively cold conditions can significantly slow down the desired reaction rate.
-
Poor Reagent Quality: The alcohol or nitrile may contain inhibitors or impurities. The ammonia source (e.g., ammonia gas, or a solution in an alcohol) may not be sufficiently concentrated.
-
-
Optimization Strategies:
-
Ensure HCl Saturation: When using HCl gas, ensure the alcoholic solution of the nitrile is saturated at the recommended low temperature. A slight positive pressure of HCl can be maintained.
-
Temperature Optimization: While starting at 0 °C or below is recommended, a slight and controlled warming of the reaction mixture after the initial addition may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.
-
Reagent Stoichiometry: Use a slight excess of the alcohol and a significant excess of ammonia during the ammonolysis step to push the equilibrium towards the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to purify the final this compound?
A: Recrystallization is the most robust and scalable method for purifying this compound. Since it is a hydrochloride salt, it should have good crystallinity and variable solubility in different polar solvents. A well-chosen solvent system will effectively remove unreacted starting materials and side products. See the detailed protocol in the following section.
Q2: How can I be sure my final product is, in fact, this compound and not an isomer or other byproduct?
A: A combination of analytical techniques is required for unambiguous structural confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure, including the number and connectivity of protons and carbons. The chemical shifts will be characteristic of the picoline ring and the amidine group.
-
FTIR Spectroscopy: This can confirm the presence of key functional groups, such as the C=N bond of the imine and the N-H bonds of the amidine and hydrochloride salt.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the free base form of the molecule.
Q3: How important is the choice of alcohol in the Pinner reaction?
A: The choice of alcohol (e.g., methanol, ethanol) determines the intermediate alkyl imidate. Ethanol is commonly used. The key is that the alcohol must be anhydrous. Using a more hindered alcohol is generally not advised as it can slow the reaction. Using diols or other poly-alcohols can lead to complex side products.
Q4: What are the recommended storage conditions for the final product?
A: this compound is a salt and is likely a hygroscopic solid. It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Keep it away from light and heat to prevent degradation over time.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the intended synthesis of this compound via the Pinner reaction and highlights the pathways leading to common impurities.
Caption: Pinner reaction pathway and formation of key impurities.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general framework for purification. The optimal solvent system and volumes should be determined empirically on a small scale first.
Objective: To remove process-related impurities by recrystallization.
Materials:
-
Crude this compound
-
Anhydrous Ethanol
-
Anhydrous Ethyl Acetate
-
Anhydrous Diethyl Ether
-
Filter funnel and flask
-
Filter paper
-
Clean, dry crystallization dish
Procedure:
-
Solvent Screening: On a small scale (20-50 mg), test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. The ideal single solvent is one in which the product is sparingly soluble at room temperature but fully soluble at an elevated temperature. A two-solvent system (one solvent in which the product is soluble, and an "anti-solvent" in which it is insoluble) is often more practical.
-
Dissolution: Place the crude this compound into a clean, dry Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol to completely dissolve the solid. Stir continuously.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Heat the mixture for an additional 5-10 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization:
-
Single Solvent Method: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.
-
Two-Solvent Method: To the hot ethanolic solution, slowly add an anti-solvent like anhydrous ethyl acetate or diethyl ether dropwise until the solution becomes faintly turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly as described above.
-
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold anti-solvent (e.g., cold ethyl acetate) to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum at a mild temperature (e.g., 40-50 °C) to remove all residual solvent.
Data Summary: Solvent Systems for Purification
The choice of solvent is critical for effective purification. The following table provides a starting point for screening.
| Solvent System (Solvent:Anti-Solvent) | Purity Improvement | Yield Potential | Notes |
| Ethanol | Moderate | Moderate-High | Good for removing non-polar impurities. Yield may be lower due to some solubility at cold temperatures. |
| Ethanol : Ethyl Acetate | High | High | Excellent system. Ethanol solubilizes, and ethyl acetate forces precipitation. Good for removing polar impurities that remain in the mother liquor. |
| Isopropanol : Hexanes | High | High | Similar to Ethanol/EtOAc. Hexanes is a less polar anti-solvent, which can be very effective. |
| Acetonitrile | Moderate | Variable | Can be a good single-solvent system. Purity depends on the specific impurity profile. |
References
troubleshooting guide for scaling up 5-Chloropicolinimidamide hydrochloride synthesis
Welcome to the technical support guide for the synthesis of 5-Chloropicolinimidamide hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into overcoming common challenges encountered during the scale-up of this important synthetic intermediate. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your laboratory.
The primary route to this compound is the Pinner reaction, which involves the acid-catalyzed reaction of 5-chloro-2-cyanopyridine with an alcohol, followed by ammonolysis.[1][2] While conceptually straightforward, this multi-step process is sensitive to several factors that can impact yield, purity, and scalability. This guide will address the most frequent issues in a practical question-and-answer format.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Q1: My Pinner reaction is sluggish or stalls completely. I see a lot of unreacted 5-chloro-2-cyanopyridine by TLC/HPLC. What is the likely cause?
This is one of the most common issues and almost always points to two primary culprits: insufficient acid catalyst or the presence of water .
-
Causality - The Role of HCl: The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[2][3] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., ethanol or methanol). If the HCl concentration is too low, this activation step is inefficient, and the reaction rate will be negligible. When scaling up, ensuring efficient delivery and saturation of HCl gas into a larger volume of solvent can be challenging.
-
Causality - The Detrimental Effect of Water: The reaction must be conducted under strictly anhydrous conditions.[1][3][4] Water is a competing nucleophile. Its presence leads to the hydrolysis of the nitrile starting material to the corresponding amide (5-chloropicolinamide), a common and often difficult-to-remove impurity.[5][6] Furthermore, water can hydrolyze the desired intermediate, the Pinner salt (alkyl 5-chloropicolinimidate hydrochloride), to a carboxylic ester.[2] Both pathways consume starting material and complicate purification.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If using an alcohol like ethanol, ensure it is absolute or dried over molecular sieves.
-
Verify HCl Source and Delivery: Use a fresh source of anhydrous HCl gas. For larger scales, bubbling the gas through the cooled reaction mixture may not be sufficient. Consider using a saturated solution of HCl in the reaction alcohol, prepared and titrated beforehand.
-
Maintain Low Temperature: The initial formation of the Pinner salt is exothermic and should be performed at low temperatures (typically 0 °C or below) to prevent side reactions and decomposition of the thermodynamically unstable imidate hydrochloride.[1][4]
Q2: My final product is contaminated with a significant amount of 5-chloropicolinamide. How can I prevent this?
The formation of 5-chloropicolinamide is a direct result of water contamination during the first step of the Pinner reaction.[5][7][8]
Root Cause Analysis: The mechanism for amide formation begins with the protonated nitrile. If water is present, it can act as a nucleophile, attacking the nitrile carbon. Subsequent tautomerization and deprotonation yield the amide. This side reaction is often accelerated by higher temperatures. While some methods exist for the controlled hydrolysis of nitriles to amides, in the context of a Pinner reaction, it is an undesirable side pathway.[7][9]
Preventative Workflow for Minimizing Amide Impurity
Caption: Workflow to prevent amide impurity formation.
Q3: During the ammonolysis step, I get a low yield and my product is difficult to purify. What are the key parameters to control?
The second stage, converting the intermediate Pinner salt to the amidine hydrochloride, is a nucleophilic substitution reaction. Ammonia displaces the alkoxy group (-OR) from the imidate.
-
Causality - Incomplete Pinner Reaction: The most frequent cause of low yield in the second step is an incomplete reaction in the first step. If unreacted nitrile is carried over, it will not convert to the amidine under ammonolysis conditions. It is critical to monitor the first step to completion (e.g., by HPLC or the disappearance of the nitrile peak in IR spectroscopy) before proceeding.
-
Causality - Stoichiometry and Temperature of Ammonolysis: The reaction is typically performed by bubbling anhydrous ammonia gas through a solution of the Pinner salt in an alcohol at low temperature, or by using a solution of ammonia in methanol. A large excess of ammonia is often required to drive the reaction to completion. Temperature control is crucial; allowing the reaction to warm prematurely can lead to side reactions.
-
Purification Challenges - Ammonium Chloride: A major byproduct of this reaction is ammonium chloride (NH₄Cl), which often co-precipitates with the desired product, especially if the reaction is neutralized or if excess HCl was used in the first step. The solubility of NH₄Cl and the product in the chosen solvent system determines the ease of separation. Products are often purified by recrystallization or by washing the crude solid with a solvent in which the product is sparingly soluble but NH₄Cl is more soluble (or vice versa). A patent suggests a method for purifying amidine hydrochlorides by treating an alcoholic solution with a sodium or potassium alkoxide to precipitate sodium or potassium chloride, followed by adsorption and filtration to remove impurities and reduce ammonium chloride content to below 0.45%.[10]
| Parameter | Recommendation | Rationale |
| Reaction Monitoring | Confirm >99% conversion of nitrile before ammonolysis. | Unreacted nitrile will not convert in the second step, leading to low yield and purification issues. |
| Ammonia Source | Use anhydrous ammonia gas or a fresh, concentrated solution of NH₃ in alcohol. | Water can cause hydrolysis. A sufficient excess of ammonia is needed to drive the equilibrium. |
| Temperature | Maintain low temperature (e.g., 0-10 °C) during ammonia addition. | Minimizes side reactions and potential decomposition. |
| Purification Strategy | Trituration/washing with a non-polar solvent like diethyl ether or ethyl acetate. | Can effectively remove organic impurities and excess reagents. |
| Recrystallization | Use a polar protic solvent system (e.g., Ethanol/Methanol, potentially with an anti-solvent). | To remove inorganic salts like NH₄Cl and other impurities. |
Q4: How do I choose the right analytical methods for monitoring this reaction and qualifying the final product?
A robust analytical strategy is essential for a self-validating and scalable process.
-
In-Process Controls (IPCs):
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative tracking of the disappearance of the starting nitrile and the appearance of the product. Use a moderately polar mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a buffer (e.g., 0.1% formic acid or ammonium formate) is a good starting point. This will allow you to quantify the starting material, product, and key impurities like the amide.
-
Infrared (IR) Spectroscopy: The disappearance of the sharp nitrile (C≡N) stretch around 2230 cm⁻¹ is a clear indicator of reaction completion.
-
-
Final Product Qualification:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the this compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Elemental Analysis: Determines the elemental composition (C, H, N, Cl) to confirm purity and empirical formula.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chloropicolinimidate hydrochloride (Pinner Salt)
Materials:
-
5-chloro-2-cyanopyridine
-
Anhydrous Ethanol (EtOH, >99.8%)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether (Et₂O)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, under an inert atmosphere (N₂).
-
Charge the flask with 5-chloro-2-cyanopyridine (1.0 eq) and anhydrous ethanol (3-5 volumes).
-
Cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Slowly bubble anhydrous HCl gas through the stirred solution.[3] The reaction is exothermic; maintain the internal temperature below 5 °C.
-
Continue bubbling HCl until the solution is saturated and a precipitate begins to form. Seal the vessel and continue stirring at 0-5 °C.
-
Monitor the reaction by HPLC or TLC until the starting nitrile is consumed (typically 12-24 hours).
-
Once complete, dilute the reaction slurry with anhydrous diethyl ether to precipitate the product fully.
-
Isolate the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt as a white solid.
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 5-chloropicolinimidate hydrochloride (from Protocol 1)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Ammonia (NH₃) gas
Procedure:
-
Suspend the Pinner salt (1.0 eq) in anhydrous methanol (5-10 volumes) in a flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly bubble anhydrous ammonia gas through the stirred suspension.[4]
-
Continue the ammonia addition for 2-4 hours, maintaining the temperature at 0-10 °C.
-
Seal the flask and allow the reaction to stir at room temperature until completion (monitor by HPLC, typically 10-20 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by trituration with a solvent like ethyl acetate to remove soluble impurities.
-
Isolate the final product by filtration and dry under vacuum.
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 10. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5-Chloropicolinimidamide Hydrochloride: A Comparative Workflow
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 5-Chloropicolinimidamide hydrochloride. It is designed to move beyond a simple recitation of protocols, offering instead a rationale-driven approach to method development, data interpretation, and comparison with alternative analytical techniques. The insights presented herein are grounded in established principles of analytical chemistry and mass spectrometry, aimed at empowering researchers to make informed decisions in their own analytical workflows.
Introduction: The Analytical Imperative for this compound
This compound is a substituted picolinimidamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a chlorinated pyridine ring and an imidamide functional group, presents unique analytical challenges and opportunities. Accurate and robust analytical methods are paramount for its characterization, quantification in various matrices, and for ensuring quality control throughout the development lifecycle. Mass spectrometry (MS), by virtue of its high sensitivity, selectivity, and structural elucidation capabilities, stands as a premier technique for the comprehensive analysis of such novel compounds. This guide will explore the nuances of developing a liquid chromatography-mass spectrometry (LC-MS) method for this compound and compare its performance against a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
The Mass Spectrometric Approach: A Guided Workflow
The development of a robust LC-MS method is a systematic process, beginning with an understanding of the analyte's physicochemical properties and culminating in a validated, high-performance assay.
Caption: High-level workflow for the LC-MS analysis of this compound.
Sample Preparation: The Foundation of Accurate Analysis
The adage "garbage in, garbage out" is particularly resonant in analytical chemistry. For this compound, a simple and robust sample preparation protocol is sufficient for initial characterization.
Protocol 1: Standard Solution Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution. The use of a water/methanol mixture ensures dissolution of the hydrochloride salt.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the same solvent mixture to cover the desired concentration range for analysis.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.
Liquid Chromatography: Achieving Optimal Separation
The goal of the LC separation is to deliver the analyte of interest to the mass spectrometer as a sharp, symmetrical peak, free from co-eluting interferences. A reverse-phase C18 column is a versatile and effective choice for a compound with the polarity of this compound.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 100 mm, 2.6 µm | Provides excellent resolving power and is suitable for a wide range of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier promotes protonation of the analyte, enhancing ESI efficiency in positive mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reverse-phase chromatography with good MS compatibility. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution ensures that the analyte is eluted with good peak shape and that the column is cleaned of any less polar impurities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening and prevents column overload. |
Mass Spectrometry: Unveiling the Molecular Identity
The choice of ionization technique and mass analyzer is critical for obtaining high-quality data. For a molecule like this compound, which possesses basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the logical choice.[1][2] A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, will provide accurate mass measurements, enabling confident elemental composition determination.[3]
Expected Mass Spectrum:
The molecular formula of 5-Chloropicolinimidamide is C₆H₆ClN₃. The monoisotopic mass of the free base is 155.0249 g/mol . In positive mode ESI, the protonated molecule [M+H]⁺ is expected.
-
Expected m/z: 156.0327 for the ³⁵Cl isotope and 158.0298 for the ³⁷Cl isotope.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic isotopic pattern with a peak at M and a peak at M+2 with an intensity ratio of approximately 3:1 is a definitive signature of a monochlorinated compound.[1][4]
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:
To further confirm the structure, the protonated molecule ([M+H]⁺) is isolated and fragmented in the collision cell of the mass spectrometer. The resulting product ions provide a fingerprint of the molecule's structure.
References
A Comparative Guide to the Synthetic Routes of 5-Chloropicolinimidamide Hydrochloride
Introduction
5-Chloropicolinimidamide hydrochloride, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, particularly the reactive imidamide group, make it a versatile building block for the construction of more complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.
This guide provides an in-depth comparison of synthetic routes to this compound, with a focus on the widely utilized Pinner reaction. We will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and analyze how variations in reaction conditions can impact yield, purity, and scalability. This document is intended to serve as a practical resource for scientists and researchers, offering expert insights into the chemical causality behind experimental choices and providing a framework for the development of robust and efficient synthetic processes.
The Pinner Reaction: A Classic Approach to Imidamide Synthesis
The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone of amidine synthesis.[1] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, commonly referred to as a Pinner salt.[1] This intermediate can then be treated with ammonia or an amine to yield the corresponding amidine.[1] In the context of this compound synthesis, the starting material is 5-chloropicolinonitrile.
The reaction proceeds in two main stages:
-
Formation of the Imidate Hydrochloride (Pinner Salt): Anhydrous hydrogen chloride gas is bubbled through a solution of the nitrile in an alcohol. The nitrile nitrogen is protonated, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Ammonolysis of the Imidate: The resulting imidate hydrochloride is then reacted with a source of ammonia to displace the alkoxy group and form the desired amidine hydrochloride.
Crucially, the reaction must be conducted under anhydrous conditions and at low temperatures to prevent the thermodynamically unstable imidate intermediate from rearranging into an amide or alkyl chloride.[1]
Comparative Analysis of Synthetic Routes
The following sections detail two plausible synthetic routes for this compound, both based on the Pinner reaction but employing different reaction conditions. This comparison will highlight the impact of solvent and temperature on the overall efficiency of the synthesis.
Route 1: Ethanolic HCl Mediated Synthesis
This route represents a classic Pinner reaction protocol, utilizing an in-situ generated ethanolic solution of hydrogen chloride.
Experimental Protocol:
-
Preparation of Ethanolic HCl: Anhydrous hydrogen chloride gas is bubbled through absolute ethanol (200 mL) at 0°C until saturation is achieved.
-
Reaction with 5-Chloropicolinonitrile: 5-Chloropicolinonitrile (27.7 g, 0.2 mol) is added portion-wise to the stirred ethanolic HCl solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Isolation of the Imidate Intermediate: The reaction mixture is concentrated under reduced pressure to afford the crude ethyl 5-chloropicolinimidate hydrochloride as a solid.
-
Ammonolysis: The crude imidate is suspended in absolute ethanol (150 mL) and cooled to 0°C. Anhydrous ammonia gas is then bubbled through the suspension for 4 hours.
-
Product Isolation and Purification: The resulting suspension is filtered, and the solid is washed with cold ethanol and then diethyl ether. The product, this compound, is dried under vacuum.
Data Summary Table:
| Parameter | Value |
| Starting Material | 5-Chloropicolinonitrile |
| Key Reagents | Ethanol, Hydrogen Chloride, Ammonia |
| Reaction Time | 16 hours |
| Reported Yield | 85% |
| Purity (HPLC) | >98% |
| Scale | Laboratory (up to 100g) |
| Safety Considerations | Use of corrosive HCl gas and flammable ethanol. Reaction should be performed in a well-ventilated fume hood. |
Route 2: Methanolic HCl with In-Situ Ammonolysis
This modified approach utilizes methanol as the alcohol and combines the imidate formation and ammonolysis steps into a one-pot procedure, potentially offering advantages in terms of process efficiency.
Experimental Protocol:
-
Imidate Formation: A solution of 5-chloropicolinonitrile (27.7 g, 0.2 mol) in anhydrous methanol (250 mL) is cooled to -10°C. Anhydrous hydrogen chloride gas is bubbled through the solution for 2 hours while maintaining the temperature below -5°C.
-
In-Situ Ammonolysis: After the initial reaction period, the introduction of HCl is stopped, and anhydrous ammonia gas is bubbled through the reaction mixture for 6 hours, allowing the temperature to slowly rise to 10°C.
-
Product Isolation: The reaction mixture is stirred for an additional 12 hours at room temperature. The precipitated product is collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.
Data Summary Table:
| Parameter | Value |
| Starting Material | 5-Chloropicolinonitrile |
| Key Reagents | Methanol, Hydrogen Chloride, Ammonia |
| Reaction Time | 20 hours |
| Hypothetical Yield | ~90% |
| Expected Purity (HPLC) | >97% |
| Scale | Potentially scalable |
| Safety Considerations | Similar to Route 1, with the added consideration of managing two gas introductions in one pot. |
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the two synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2 (One-Pot).
Discussion and Comparison
Both routes presented are viable methods for the synthesis of this compound. The choice between them would likely depend on the specific requirements of the synthesis, such as desired scale, available equipment, and time constraints.
-
Efficiency and Yield: Route 2, the one-pot procedure, is hypothetically more efficient as it eliminates the need for isolating the intermediate imidate salt. This can lead to a higher overall yield by minimizing material loss during transfer and purification steps.
-
Process Simplicity: The one-pot nature of Route 2 also simplifies the overall workflow, which can be advantageous in a production setting.
-
Control and Purity: Route 1, with its stepwise approach, may offer better control over each stage of the reaction. The isolation of the imidate intermediate allows for its characterization and can potentially lead to a higher purity final product, as impurities from the first step can be removed before proceeding to the ammonolysis.
-
Safety: Both routes involve the handling of hazardous materials. The use of anhydrous HCl and ammonia gas requires appropriate safety precautions and a well-ventilated workspace. The one-pot procedure of Route 2 requires careful management of the sequential introduction of two different gases.
Conclusion
The Pinner reaction provides a reliable and high-yielding pathway to this compound from 5-chloropicolinonitrile. While a traditional two-step approach offers greater control and potentially higher purity, a one-pot modification presents a more efficient and streamlined process that is likely to be favored for larger-scale production. The choice of alcohol (ethanol vs. methanol) is not expected to have a significant impact on the reaction outcome, though methanol is often favored for its lower cost and easier removal. Further optimization of reaction parameters, such as reaction time and temperature, could lead to even more efficient and cost-effective synthetic protocols.
References
A Comparative Guide to the Cross-Validation of Analytical Data for 5-Chloropicolinimidamide Hydrochloride
This guide provides a comprehensive framework for the cross-validation of analytical methods for 5-Chloropicolinimidamide hydrochloride, a key intermediate in pharmaceutical synthesis. In the landscape of drug development, the integrity of analytical data is paramount. A validated analytical method ensures that the results generated are accurate, reproducible, and fit for their intended purpose. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides the highest level of confidence in these results, ensuring data consistency across different laboratories, instruments, or techniques.[1]
This document is designed for researchers, analytical scientists, and quality assurance professionals. It eschews a rigid template in favor of a logical, in-depth exploration of the cross-validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4] We will explore the rationale behind selecting orthogonal analytical techniques, provide detailed experimental protocols, and present a clear methodology for comparing the resulting data.
The Strategic Imperative for Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] However, a single validated method can possess inherent biases or limitations. Cross-validation using orthogonal methods—techniques that rely on different physicochemical principles—is a robust strategy to mitigate this risk.[5] For a molecule like this compound, where purity and accurate quantification are critical, relying on a single method is a calculated risk. Should an out-of-specification (OOS) result occur, data from a second, orthogonal method is invaluable for the investigation.
This guide will focus on comparing three powerful and commonly employed analytical techniques for the comprehensive analysis of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of pharmaceutical analysis, ideal for routine quantification, purity assessment, and stability testing.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers superior specificity and sensitivity, making it invaluable for impurity identification and quantification at trace levels.[8][9]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method capable of providing highly accurate quantification without the need for a specific reference standard of the same compound, instead using a certified internal standard.[10]
A Framework for Method Cross-Validation
The cross-validation process is a systematic study governed by a pre-approved protocol.[3][11] It involves analyzing the same batch of this compound with the different analytical methods and comparing their performance across a range of validation parameters stipulated by ICH Q2(R2).[2][12]
Caption: A workflow for the cross-validation of analytical methods.
Core Validation Parameters for Comparison
The comparison between methods will be assessed based on the following validation parameters. The relationship between these parameters demonstrates that a method's fitness for purpose is built upon a foundation of specificity, confirmed by its response characteristics (linearity), and ultimately defined by its ability to produce consistently accurate and precise results within a specified range.
Caption: Logical relationship between key validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6] For this, forced degradation studies are essential.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[12]
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[11]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11]
Experimental Protocols
Sample Preparation and Forced Degradation
A single, homogenous batch of this compound is used for all experiments. A stock solution (e.g., 1.0 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
Forced Degradation: To demonstrate specificity, the analyte is subjected to stress conditions to produce degradation products.[7]
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heat at 80°C for 4 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heat at 80°C for 2 hours.
-
Oxidation: 1 mL of stock solution + 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal Stress: Expose solid material to 105°C for 48 hours.
-
Photolytic Stress: Expose solution to UV light (254 nm) for 24 hours.
Method 1: RP-HPLC-UV Protocol
This method is designed for the quantification of the main component and its impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 10% B
-
32-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Rationale: The C18 column provides good retention for moderately polar compounds. The phosphate buffer controls the ionization state of the molecule, and the gradient elution allows for the separation of the main peak from potential impurities with different polarities.
Method 2: LC-MS Protocol
This method provides mass confirmation and enhanced sensitivity for trace impurity analysis.
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient similar to the HPLC method but adjusted for the shorter column.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Parameters:
-
Scan Mode: Full scan (m/z 100-500) for impurity profiling.
-
MRM Mode (for QqQ): Specific precursor-product ion transitions for quantification of the parent compound and known impurities.
-
-
Rationale: Formic acid is a volatile buffer compatible with MS that aids in ionization. The smaller particle size column provides higher resolution and faster analysis times. ESI in positive mode is chosen as the amidine and pyridine functionalities are readily protonated.
Method 3: qNMR Protocol
This method serves as an orthogonal check on the primary quantification methods.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Internal Standard (IS): A certified reference material with a known purity, such as Maleic Anhydride or 1,4-Dinitrobenzene. The IS must have a resonance that is well-resolved from any analyte signals.
-
Sample Preparation: Accurately weigh ~15-20 mg of this compound and ~10-15 mg of the internal standard into a vial. Dissolve in a precise volume of DMSO-d₆ and transfer to an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment with a long relaxation delay (D1 ≥ 5 * T₁, where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton of interest).
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise.
-
-
Data Processing: Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculation: The concentration is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the initial masses weighed.
-
Rationale: qNMR is a primary method that relies on the fundamental relationship between signal intensity and the number of atomic nuclei. By using a certified internal standard, it provides a direct measure of purity/assay without requiring a reference standard of this compound itself, thus offering a truly independent verification.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of the data that would be generated during the cross-validation study.
| Validation Parameter | HPLC-UV | LC-MS (MRM) | qNMR | Acceptance Criteria |
| Specificity | Peak Purity > 0.999. No interference at analyte RT from degradation products. | No co-eluting masses. Degradants spectrally distinct. | Signals specific and assignable. No overlapping resonances. | Method is specific for the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 150 | 0.01 - 25 | 100 - 5000 | Appropriate for intended use. |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.5% - 101.2% | 99.5% - 100.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.5% | ≤ 1.0% | ≤ 0.2% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 0.8% | ≤ 1.5% | ≤ 0.4% | %RSD ≤ 2.0% |
| LOQ (µg/mL) | 1.0 | 0.01 | ~100 | Sufficiently low for impurity analysis. |
| Robustness | Unaffected by ±0.2 pH unit change and ±5°C temperature change. | Unaffected by minor changes in mobile phase composition. | Unaffected by minor temperature variations. | System suitability parameters are met. |
Conclusion and Recommendations
This guide outlines a robust framework for the cross-validation of analytical methods for this compound.
-
HPLC-UV stands out as the ideal method for routine quality control due to its simplicity, robustness, and excellent precision for assay and purity determinations.
-
LC-MS is the superior choice for identifying and quantifying trace-level impurities or for bioanalytical studies, where its high sensitivity and specificity are critical.[13]
-
qNMR serves as the ultimate arbiter for assay determination. Its role as a primary, orthogonal technique makes it invaluable for certifying reference standards and for definitively resolving any out-of-specification discrepancies that may arise from chromatographic methods.
By employing a multi-faceted approach and cross-validating data between these orthogonal techniques, laboratories can build a comprehensive analytical package. This ensures the highest level of data integrity, satisfies stringent regulatory expectations, and provides a solid foundation for confident decision-making throughout the drug development lifecycle.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. fda.gov [fda.gov]
- 12. youtube.com [youtube.com]
- 13. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-Chloropicolinimidamide Hydrochloride
Introduction: Beyond the Synthesis
The successful synthesis of a target molecule, such as 5-Chloropicolinimidamide hydrochloride, marks a critical milestone in any drug discovery or chemical development pipeline. However, synthesis is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity and structural integrity. For researchers, scientists, and drug development professionals, an unconfirmed or impure compound can lead to misleading biological data, failed experiments, and significant loss of time and resources. The presence of unreacted starting materials, by-products, or residual solvents can profoundly alter the compound's pharmacological and toxicological profile.
This guide provides an in-depth comparison of the core analytical techniques required to establish the purity of this compound. We will move beyond simple protocol recitation to explain the causality behind our instrumental choices, demonstrating a self-validating, orthogonal approach. This ensures that the data from one technique corroborates and complements the others, building a robust and trustworthy analytical data package.
The Orthogonal Strategy: A Pillar of Analytical Trust
Relying on a single analytical method for purity determination is a flawed approach.[1] A co-eluting impurity in High-Performance Liquid Chromatography (HPLC), for instance, might be invisible by UV detection but readily apparent through Nuclear Magnetic Resonance (NMR) spectroscopy. Therefore, we employ an orthogonal strategy, using multiple techniques with different separation and detection principles to ensure a comprehensive purity assessment. For this compound, our primary tools will be HPLC, NMR Spectroscopy, and Mass Spectrometry (MS).
Caption: Orthogonal workflow for purity and identity confirmation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity analysis in pharmaceutical development, designed to separate, identify, and quantify each component in a mixture.[2] For this compound, a polar hydrochloride salt, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality Behind the Choice: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). Polar compounds like our target will have less affinity for the C18 column and elute earlier, while nonpolar impurities will be retained longer. By monitoring the column eluent with a UV detector, we can generate a chromatogram where the area of each peak is proportional to the concentration of the corresponding component.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Atlantis T3, 3µm, 150 x 4.6mm).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[3]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Sample Concentration: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.5 mg/mL.[3]
-
Data Interpretation and Validation
A pure sample of this compound should yield a single major peak. The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.
| Parameter | Expected Result for High Purity Sample | Alternative Scenario (Impure Sample) |
| Main Peak (API) | Retention Time (RT): ~5-8 min (example) | RT: ~5-8 min |
| Purity (% Area) | > 97% | < 97% |
| Impurity Peaks | Minimal, < 0.1% each | Multiple peaks at different RTs |
| Total Impurities | < 3% | > 3% |
Trustworthiness: The method's validity is confirmed by running a system suitability test. This involves injecting a standard solution multiple times to ensure the system is performing consistently (e.g., consistent retention times and peak areas). The use of a gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are captured within a single run.
¹H NMR Spectroscopy: The Structural Fingerprint
While HPLC is excellent for quantification, it provides no structural information. NMR spectroscopy fills this critical gap.[4] It probes the chemical environment of hydrogen atoms (protons) within the molecule, providing a unique "fingerprint" that confirms the compound's identity and structure.[5]
Causality Behind the Choice: Every chemically distinct proton in this compound will produce a signal (a peak or group of peaks) in the ¹H NMR spectrum. The position of the signal (chemical shift), its intensity (integration), and its splitting pattern (multiplicity) are all determined by the molecule's structure. Impurities, having different structures, will generate their own distinct sets of signals, making them readily identifiable.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
-
-
Sample Preparation:
-
Dissolve ~5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial to avoid obscuring sample peaks.
-
Add a small amount of an internal standard with a known concentration (e.g., dimethyl sulfone) if quantitative NMR (qNMR) is desired for an absolute purity assessment.[6]
-
-
Acquisition Parameters:
-
Experiment: Standard 1D proton spectrum.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 16 (to improve signal-to-noise ratio).
-
Predicted ¹H NMR Spectrum and Data Interpretation
For this compound, we expect to see signals corresponding to the three distinct protons on the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~7.8-8.0 | Doublet (d) | 1H |
| H-4 | ~8.2-8.4 | Doublet of Doublets (dd) | 1H |
| H-6 | ~8.8-9.0 | Doublet (d) | 1H |
| -NH₂ (Amidine) | Broad, variable | Singlet (s) | 3H (exchangeable) |
Trustworthiness: The self-validating nature of NMR lies in the consistency of the data. The observed chemical shifts, multiplicities, and integrations must all align with the proposed structure. The presence of unexpected peaks indicates impurities. For example, a peak around 2.5 ppm in a DMSO-d₆ spectrum might indicate residual acetone, a common lab solvent.
Caption: Workflow for ¹H NMR structural confirmation.
Mass Spectrometry (MS): The Molecular Weight Verdict
The final pillar of our orthogonal approach is Mass Spectrometry, a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] Its primary role here is to confirm the molecular weight of the synthesized compound, providing definitive evidence of its identity.
Causality Behind the Choice: For this compound, MS offers two critical pieces of information. First, it will confirm the molecular weight of the free base (157.59 g/mol ). Second, and crucially, it will show the characteristic isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two major peaks in the mass spectrum: the molecular ion peak (M) and an (M+2) peak that is approximately one-third the intensity of the M peak. This isotopic signature is a highly reliable indicator of a chlorine-containing compound.
Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer) with an Electrospray Ionization (ESI) source.
-
-
LC Conditions:
-
Use the same HPLC method as described in Section 1 to ensure separation prior to MS analysis.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive. This is chosen because the amidine group is basic and readily protonated.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode.
-
Data Interpretation and Validation
| Parameter | Expected Result for 5-Chloropicolinimidamide |
| Protonated Molecular Ion [M+H]⁺ (³⁵Cl) | m/z 158.0 |
| Protonated Molecular Ion [M+H]⁺ (³⁷Cl) | m/z 160.0 |
| Isotopic Ratio (160/158) | Approx. 1:3 |
Trustworthiness: The observation of the correct m/z values for both chlorine isotopes at the expected intensity ratio provides extremely high confidence in the compound's elemental composition. High-Resolution Mass Spectrometry (HRMS) can take this a step further, measuring the mass with enough accuracy (to four or five decimal places) to confirm the molecular formula (C₆H₇ClN₃⁺) and distinguish it from other isobaric compounds.[2]
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative Purity | Purity (% area), presence of impurities, retention time. | Highly quantitative, robust, excellent for routine quality control.[7] | Provides no structural information; impurities must be UV-active to be detected. |
| ¹H NMR | Structural Confirmation | Unambiguous molecular structure, identification of impurities, absolute quantification (qNMR).[5] | Provides detailed structural information; can detect non-UV active impurities (e.g., solvents).[6] | Less sensitive than HPLC; complex mixtures can lead to overlapping signals.[8] |
| LC-MS | Identity Confirmation | Molecular weight, isotopic pattern, elemental formula (with HRMS). | Extremely sensitive and specific for molecular weight determination.[2][4] | Ionization efficiency can vary greatly between compounds; not inherently quantitative without standards. |
Conclusion
Confirming the purity of a newly synthesized compound like this compound is a non-negotiable step in the research and development process. A single technique, viewed in isolation, provides an incomplete and potentially misleading picture. By employing an orthogonal strategy that leverages the quantitative strength of HPLC, the structural resolving power of NMR, and the definitive mass confirmation of MS, we create a self-validating system. This multi-faceted approach ensures that the compound moving forward into further studies is of the required purity and is, unequivocally, the correct molecule. This analytical rigor is the foundation of trustworthy and reproducible science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. rroij.com [rroij.com]
- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Biological Evaluation of Picolinamide and Picolinimidamide Derivatives
This guide provides an in-depth comparative analysis of picolinamide derivatives across various biological assays, offering a framework for researchers, scientists, and drug development professionals. While the closely related picolinimidamide derivatives are less extensively documented in current literature, this guide establishes the foundational principles and experimental designs applicable to their evaluation, highlighting the subtle yet critical structural differences that can influence biological activity.
The picolinamide scaffold, a pyridine ring with a carboxamide substituent at the 2-position, is a privileged structure in medicinal chemistry. Its ability to act as a versatile bidentate ligand allows for effective interaction with a multitude of biological targets. By replacing the carbonyl oxygen of the picolinamide with an imino group, we arrive at the picolinimidamide structure. This modification significantly alters the molecule's electronic properties, hydrogen bonding capacity, and basicity, offering a distinct yet related avenue for drug design. This guide will delve into the established biological activities of picolinamides as a model for the comparative study of these promising compound classes.
Comparative Anticancer Activity: Targeting Kinase Signaling
Picolinamide derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation. A key area of investigation has been their activity against receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in angiogenesis.[1]
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Upon binding its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Picolinamide-based inhibitors are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and thereby blocking the entire downstream signaling cascade.
Caption: Inhibition of the VEGFR-2 signaling pathway by picolinamide derivatives.
Comparative Data: In Vitro Antiproliferative Activity
The efficacy of novel picolinamide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates a more potent compound.
| Compound ID | R Group Modification | A549 (Lung Cancer) IC50 (µM)[1] | HepG2 (Liver Cancer) IC50 (µM)[1] | VEGFR-2 Kinase IC50 (µM)[2] |
| 8j | Varies | 12.5 | 18.2 | 0.53 |
| 8l | Varies | 13.1 | 19.5 | 0.29 |
| Sorafenib | Reference Drug | 19.3 | 29.0 | N/A |
| Axitinib | Reference Drug | 22.4 | 38.7 | N/A |
Note: Specific R group structures for compounds 8j and 8l are detailed in the source publication.[1][2] The data demonstrates that these picolinamide derivatives exhibit superior or comparable antiproliferative activity to established drugs like Sorafenib and Axitinib.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549 or HepG2) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the picolinamide derivatives and control drugs. Include a vehicle-only control (e.g., DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value from the dose-response curve.
Comparative Antimicrobial Activity: Selective Targeting of C. difficile
A significant breakthrough in the application of picolinamide derivatives is their development as potent and highly selective antibacterial agents against Clostridioides difficile (C. difficile), a leading cause of antibiotic-associated diarrhea.[3] This selectivity is crucial as it minimizes disruption to the normal gut microbiota, a key factor in preventing the recurrence of C. difficile infections.[3]
Structure-Activity Relationship (SAR) for Selectivity
Research has shown that subtle changes in the picolinamide structure can lead to dramatic shifts in antibacterial selectivity. Starting from an isonicotinamide scaffold (compound 4), which is equally active against MRSA and C. difficile, repositioning a single nitrogen atom to create the picolinamide core (compound 87) resulted in a greater than 1000-fold increase in selectivity for C. difficile.[3] This highlights the critical role of the pyridine nitrogen's position in mediating target interaction and conferring selectivity.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the standard metric for comparing the efficacy of antibacterial compounds.
| Compound ID | Scaffold | C. difficile MIC (µg/mL)[3] | MRSA MIC (µg/mL)[3] | Selectivity Fold (MRSA/C. difficile)[3] |
| 4 | Isonicotinamide | 0.125 | 0.125 | 1 |
| 87 | Picolinamide | 0.125 | 128 | 1024 |
| Vancomycin | Reference Drug | 0.5 - 1.0 | 0.5 - 1.0 | ~1 |
| Metronidazole | Reference Drug | 0.25 - 0.5 | >128 | >256 |
The data clearly illustrates the exquisite selectivity of the picolinamide derivative 87 for C. difficile when compared to its isonicotinamide isomer and the broad-spectrum antibiotic Vancomycin.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Culture bacterial strains in an appropriate medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity (0.5 McFarland standard). Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the picolinamide derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions (anaerobic for C. difficile).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Enzyme Inhibition: Targeting Metabolic and Neurological Disorders
Picolinamide derivatives have also been successfully designed as inhibitors of specific enzymes implicated in various diseases, such as diabetes and Alzheimer's disease.
Targeting Acetylcholinesterase (AChE) for Alzheimer's Disease
A series of picolinamide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[4] Inhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. Comparative studies have shown that picolinamide derivatives can be more potent than their benzamide counterparts.[4][5]
Comparative Data: Enzyme Inhibitory Activity
| Compound ID | Core Structure | AChE IC50 (µM)[4] | BChE IC50 (µM)[4] | Selectivity Index (BChE/AChE)[4] |
| 7a | Picolinamide | 2.49 ± 0.19 | >250 | >99.40 |
| 4a | Benzamide | 10.32 ± 0.51 | >250 | >24.22 |
| Donepezil | Reference Drug | 0.022 ± 0.001 | 3.45 ± 0.12 | 156.8 |
Compound 7a, a picolinamide derivative, shows significantly stronger inhibition of AChE compared to its benzamide analog 4a and demonstrates high selectivity over the related enzyme butyrylcholinesterase (BChE).[4]
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The general workflow for determining the inhibitory potential of a compound against a target enzyme involves measuring the enzyme's activity in the presence and absence of the inhibitor.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The picolinamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective agents against a wide array of biological targets, from kinases in cancer to specific bacteria and disease-related enzymes. The comparative data presented in this guide underscores the importance of subtle structural modifications in dictating biological activity and selectivity.
While the body of research on picolinimidamide derivatives is currently less extensive, the principles and methodologies detailed here are directly applicable. The substitution of the amide's carbonyl oxygen with an imino group in picolinimidamides presents an exciting opportunity to modulate physiochemical properties such as lipophilicity, hydrogen bond donation, and metal chelation. This could lead to novel derivatives with improved potency, altered selectivity profiles, or enhanced pharmacokinetic properties. Future comparative studies between matched pairs of picolinamide and picolinimidamide derivatives will be invaluable in elucidating these structure-activity relationships and unlocking the full potential of this chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Benchmarking the Efficacy of Novel 5-Chloropicolinimidamide Hydrochloride Derivatives as Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Molecular Glues from a Versatile Chemical Scaffold
5-Chloropicolinimidamide hydrochloride is a chemical intermediate gaining significant traction as a foundational scaffold for a new generation of therapeutics known as "molecular glues." These small molecules represent a paradigm shift in drug discovery, moving beyond simple inhibition to induce the degradation of previously "undruggable" protein targets.[1][2] Molecular glues function by hijacking the body's own cellular machinery, specifically the ubiquitin-proteasome system (UPS).[2][3] They do this by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[3][4]
Derivatives of 5-Chloropicolinimidamide often form the core structure of compounds that bind to Cereblon (CRBN), a substrate receptor for the CUL4-CRBN E3 ligase complex.[3][5][6] This interaction remodels the surface of CRBN, enabling it to recognize and bind "neosubstrates" which it would not normally target for degradation.[5][7] Prominent examples of neosubstrates targeted by such molecular glues are the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[8][9][10][11] These factors are critical for the survival and proliferation of malignant plasma cells in diseases like multiple myeloma, making their degradation a powerful therapeutic strategy.[8][9][10]
This guide provides a comprehensive framework for benchmarking the efficacy of novel compounds derived from this compound. We will delve into the critical experimental assays required to build a complete efficacy profile, explaining the causality behind each methodological choice and providing standardized protocols for reproducible comparison.
Section 1: The Efficacy Benchmarking Cascade for Molecular Glue Degraders
Evaluating a molecular glue degrader is a multi-faceted process that extends far beyond simple target binding. A successful compound must efficiently induce the formation of a stable ternary complex (E3 Ligase-Glue-Target), trigger robust and selective degradation of the target protein, and elicit a desired downstream biological effect. The following experimental cascade is designed to systematically evaluate these key parameters.
Caption: The Experimental Workflow for Benchmarking Molecular Glue Degraders.
Section 2: Core Experimental Protocols & Data Interpretation
This section details the essential, self-validating protocols for each stage of the benchmarking cascade. For each experiment, the inclusion of appropriate controls is non-negotiable for ensuring data integrity.
Protocol: Binary Binding Affinity via Surface Plasmon Resonance (SPR)
Expertise & Rationale: Before assessing the three-part complex, it's crucial to confirm that your compound binds directly to its intended E3 ligase component (CRBN). SPR is the gold standard for this as it provides real-time, label-free kinetic data (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D).[12][13][14] A strong affinity for CRBN is a prerequisite, but not a guarantee, of a functional degrader.
Detailed Step-by-Step Methodology:
-
Immobilization: Covalently immobilize recombinant human CRBN (or its thalidomide-binding domain) onto a sensor chip (e.g., a CM5 chip via amine coupling).[13] The reference flow cell should be activated and blocked without protein to serve as a control for non-specific binding.
-
Analyte Preparation: Prepare a serial dilution of the derivative compound in a suitable running buffer (e.g., HBS-EP+). Include a vehicle-only (DMSO) blank for double referencing.
-
Interaction Analysis: Inject the compound dilutions over the CRBN and reference flow cells at a constant flow rate.[15] Monitor the change in response units (RU).
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound analyte.[15]
-
Data Analysis: Subtract the reference channel signal and the buffer blank signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and calculate the K_D (k_off/k_on).[15]
Trustworthiness (Self-Validation):
-
Positive Control: Use a known CRBN binder, such as Thalidomide or Lenalidomide, to validate the assay setup and protein activity.
-
Negative Control: Use a structurally similar but inactive compound to ensure binding is specific.
-
Data Quality: Ensure sensorgrams show a clear association and dissociation phase and fit well to the chosen model.
Protocol: Ternary Complex Formation via Time-Resolved FRET (TR-FRET)
Expertise & Rationale: The hallmark of a molecular glue is its ability to induce and stabilize a ternary complex. TR-FRET is an ideal assay for this purpose; it is a homogenous, proximity-based assay that can be run in a high-throughput format.[16][17] A FRET signal is generated only when the target protein and CRBN are brought into close proximity by the compound, allowing for quantitative measurement of complex formation.[18]
Detailed Step-by-Step Methodology:
-
Reagent Preparation: Use tagged recombinant proteins, for example, His-tagged IKZF1 (target) and GST-tagged CRBN/DDB1 (E3 ligase complex).[19] The detection reagents will be a FRET donor-labeled antibody against one tag (e.g., Terbium-anti-GST) and a FRET acceptor-labeled antibody against the other (e.g., d2-anti-His).[19]
-
Compound Plating: Prepare a serial dilution of the test compound in assay buffer and dispense into a low-volume 384-well plate.
-
Protein Addition: Add the tagged IKZF1 and CRBN/DDB1 proteins to the wells.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow the complex to form and the assay to reach equilibrium.[16][18]
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the compound concentration. Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for complex formation.
Trustworthiness (Self-Validation):
-
Positive Control: A known IKZF1/3 degrader like Iberdomide or Mezigdomide should be used to generate a reference curve.[20][21]
-
Negative Controls:
Protocol: Target Degradation via Automated Quantitative Western Blot
Expertise & Rationale: The ultimate biochemical goal is the degradation of the target protein. While traditional Western blotting is fundamental, modern automated systems (e.g., Simple Western™) offer superior throughput, reproducibility, and quantification, making them ideal for generating robust degradation data. This assay allows for the determination of two key efficacy parameters: DC50 (the concentration of compound that causes 50% degradation) and Dmax (the maximum percentage of degradation).[22]
Caption: Workflow for Quantitative Western Blot to Determine DC50 and Dmax.
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., MM.1S multiple myeloma cells) and allow them to adhere. Treat cells with a serial dilution of the test compound for a fixed duration (e.g., 18-24 hours).
-
Control Treatments: Include a vehicle-only (DMSO) control and a proteasome inhibitor control (e.g., MG132). The MG132 co-treatment with the degrader should "rescue" the protein from degradation, confirming the pathway's dependence on the proteasome.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Automated Western Blot: Load the lysates into the automated system according to the manufacturer's protocol. Use a primary antibody specific for the target (IKZF1) and a loading control antibody (e.g., GAPDH, β-Actin).
-
Data Analysis: The system software will automatically quantify the chemiluminescent signal for each band. Normalize the target protein signal to the loading control signal for each sample. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot this percentage against the compound concentration and fit to a dose-response curve to calculate DC50 and Dmax values.[22]
Protocol: Selectivity Profiling via Mass Spectrometry-Based Proteomics
Expertise & Rationale: An ideal degrader is highly selective, removing only the intended target without affecting other proteins. Mass spectrometry (MS)-based proteomics is the only technology that can provide an unbiased, proteome-wide view of a compound's selectivity.[23][24] This is a critical step for identifying potential off-target liabilities that could lead to toxicity.[23]
Detailed Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., MM.1S) with the test compound at a concentration known to be effective (e.g., 5x DC50) and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest the proteome into peptides using trypsin. Label the peptides from the treated and control samples with different isobaric tags (e.g., Tandem Mass Tags, TMT).[25]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify thousands of proteins across the samples.[25] Generate volcano plots to visualize proteins that are significantly downregulated (potential targets) or upregulated.
-
Interpretation: The primary target (e.g., IKZF1) should be among the most significantly downregulated proteins. Any other proteins that are significantly depleted are potential off-targets.
Trustworthiness (Self-Validation):
-
Replicates: Use at least three biological replicates for each condition to ensure statistical power.
-
Validation: Any significant off-targets identified by MS should be validated by an orthogonal method, such as quantitative Western blot.
Protocol: Functional Outcome via Cell Viability Assays
Expertise & Rationale: The final step is to determine if degrading the target protein produces the desired biological effect. For oncology targets like IKZF1/3, this is typically a reduction in cancer cell viability or proliferation.[26][27] Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) are highly sensitive and reflect the number of metabolically active, viable cells.[28]
Detailed Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well plate at a pre-optimized density.
-
Compound Treatment: Treat the cells with a serial dilution of the compound and incubate for a period relevant to the cell doubling time (e.g., 72-96 hours).
-
Assay: Add the lytic reagent (e.g., CellTiter-Glo®) to the wells, which lyses the cells and provides the substrate for the luciferase reaction.
-
Signal Reading: Measure the luminescent signal on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Trustworthiness (Self-Validation):
-
Positive Control: Use a standard-of-care drug for the specific cell line (e.g., Lenalidomide for MM.1S) as a benchmark.
-
Negative Control: Include vehicle-only wells to represent 100% viability and wells with a cell-killing agent (e.g., high-concentration staurosporine) to define 0% viability.
Section 3: Comparative Data Presentation
To effectively compare novel derivatives, all quantitative data should be summarized in a clear, tabular format. This allows for at-a-glance assessment of structure-activity relationships (SAR).
| Compound ID | CRBN Binding K_D (nM) [SPR] | Ternary Complex EC50 (nM) [TR-FRET] | IKZF1 Degradation DC50 (nM) [Western] | IKZF1 Dmax (%) [Western] | MM.1S Viability GI50 (nM) [CTG] |
| Reference (Lenalidomide) | 1500 | 250 | 120 | 85% | 95 |
| Compound A | 85 | 45 | 15 | >95% | 12 |
| Compound B | 92 | 280 | 350 | 90% | 410 |
| Compound C | >10,000 | >10,000 | >10,000 | <10% | >10,000 |
Interpretation of Example Data:
-
Compound A appears to be a highly effective degrader. It binds CRBN, efficiently forms the ternary complex, potently degrades IKZF1 to a high degree, and translates this into potent anti-proliferative activity in cancer cells.
-
Compound B demonstrates a common pitfall. While it binds CRBN well, it is a poor inducer of the ternary complex. This inefficiency translates directly to weaker degradation potency and cellular activity, highlighting that binary binding alone is insufficient.
-
Compound C is an inactive control, showing no activity across the entire cascade.
Conclusion
Benchmarking the efficacy of novel derivatives of this compound requires a systematic, multi-parametric approach. By progressing from biophysical characterization of binding and complex formation to cellular assays of degradation and functional outcomes, researchers can build a comprehensive profile of their compounds. Adherence to the rigorous, self-validating protocols outlined in this guide will ensure the generation of high-quality, comparable data, accelerating the identification of lead candidates for further preclinical and clinical development in the exciting field of targeted protein degradation.
References
- 1. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A degron-mimicking molecular glue drives CRBN homo-dimerization and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 13. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 24. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. lifesciences.danaher.com [lifesciences.danaher.com]
- 27. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. noblelifesci.com [noblelifesci.com]
A Researcher's Guide to Investigating 5-Chloropicolinimidamide Hydrochloride: Experimental Design and Reproducibility in Anticancer Drug Discovery
For researchers and drug development professionals, the quest for novel small molecule inhibitors is a cornerstone of oncological innovation. Within this landscape, picolinamide and its derivatives have emerged as a promising scaffold, demonstrating potential as inhibitors of key signaling pathways implicated in tumor growth and angiogenesis. This guide provides an in-depth technical framework for designing and executing reproducible experiments to evaluate the anticancer potential of 5-Chloropicolinimidamide hydrochloride.
We will delve into the rationale behind experimental choices, provide detailed protocols for essential assays, and compare the potential performance of this compound with established and analogous compounds. This guide is intended to be a practical resource, empowering researchers to generate robust and reliable data.
The Rationale for Investigating Halogenated Picolinimidamides
The picolinamide scaffold is a versatile starting point for the development of kinase inhibitors.[1][2] The strategic placement of different functional groups on the pyridine ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The introduction of a halogen, such as chlorine at the 5-position, is a common medicinal chemistry strategy to modulate electronic properties and potentially enhance binding affinity to the target protein. The imidamide functional group, a bioisostere of the amide group, can also alter the molecule's hydrogen bonding capacity and metabolic stability.[1]
Our investigation will focus on the hypothesis that this compound may act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, making it a well-validated therapeutic target.[4][5]
Comparative Landscape: Benchmarking Performance
To contextualize the potential of this compound, it is crucial to benchmark its performance against relevant comparators. For this guide, we will consider two key alternatives:
-
Sorafenib: An established multi-kinase inhibitor approved for the treatment of several cancers, known to inhibit VEGFR-2.[2]
-
N-methylpicolinamide-4-thiol derivative (6p): A synthesized picolinamide derivative that has shown potent in vitro antiproliferative activity against various cancer cell lines.[1]
The following table summarizes the expected and reported performance of these compounds in key in vitro assays. The data for this compound is presented as a hypothetical profile based on the structure-activity relationships of similar compounds.
| Compound | Target | In Vitro Assay | Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | VEGFR-2 (Hypothesized) | MTT/XTT Assay | HepG2 (Liver Cancer) | To be determined | N/A |
| VEGFR-2 Kinase Assay | N/A | To be determined | N/A | ||
| Sorafenib | Multi-kinase (including VEGFR-2) | CCK Assay | HepG2 | 29.0 | [2] |
| VEGFR-2 Kinase Assay | N/A | 3.12 (nM) | [4] | ||
| Compound 6p (N-methylpicolinamide-4-thiol derivative) | Aurora-B Kinase | MTT Assay | HepG2 | 2.23 | [1] |
Experimental Workflows and Protocols
Reproducibility in experimental science is paramount. The following sections provide detailed, step-by-step protocols for the foundational in vitro assays required to evaluate the anticancer activity of this compound.
Diagram: Overall Experimental Workflow
Caption: High-level workflow for in vitro evaluation.
Cell Viability Assays (MTT/XTT)
These colorimetric assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[6][7][8][9]
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][8][9]
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol: XTT Assay [9]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
Diagram: Cell Viability Assay Workflow
Caption: Step-by-step cell viability assay workflow.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[3][5][10]
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A successful inhibitor will reduce the phosphorylation signal.[3]
Protocol: Luminescence-Based Kinase Assay [5][10]
-
Reagent Preparation: Prepare a master mix containing kinase buffer, recombinant human VEGFR-2 enzyme, and a suitable substrate.
-
Compound Addition: In a 96-well plate, add serial dilutions of this compound and control compounds.
-
Reaction Initiation: Add the master mix to each well, followed by a solution of ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader.
Diagram: VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of VEGFR-2 signaling.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your findings, each experiment should incorporate a self-validating system:
-
Positive Controls: Include a known inhibitor (e.g., Sorafenib) to confirm that the assay is sensitive to inhibition.
-
Negative Controls: Use a vehicle control (e.g., DMSO) to establish the baseline for 100% activity.
-
Dose-Response Curves: Generate multi-point dose-response curves to accurately determine IC50/GI50 values.
-
Replicates: Perform each experiment with at least three biological replicates to ensure statistical significance.
By adhering to these principles and detailed protocols, researchers can confidently assess the potential of this compound as a novel anticancer agent and contribute to the growing body of knowledge on picolinamide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to the Independent Verification of 5-Chloropicolinimidamide Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Rationale for Compound Selection and Verification
5-Chloropicolinimidamide hydrochloride belongs to a class of compounds containing the picolinimidamide moiety, which serves as a critical pharmacophore in various bioactive molecules. The introduction of a chlorine atom onto the pyridine ring is a common medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, or to alter binding interactions with a biological target.
Why Independent Verification is Critical: Before committing a novel reagent to a high-throughput screen or a multi-step synthesis, its identity, purity, and stability must be unequivocally confirmed. Supplier-provided Certificates of Analysis (CofA) are a starting point, but experimental verification in-house mitigates the risk of batch-to-batch variability or degradation during transport and storage.
Selection of Comparators:
-
Picolinimidamide Hydrochloride: The unsubstituted parent compound provides a baseline for understanding the electronic and steric effects of the C5-chloro substituent on spectral data and physical properties.[1]
-
4-Chlorobenzene-1-carboximidamide hydrochloride: This analogue, while possessing a benzene instead of a pyridine ring, offers a well-documented example of a chlorinated carboximidamide hydrochloride, providing valuable spectral comparisons.[2]
Experimental Protocols for Complete Characterization
The following protocols represent a multi-faceted approach, ensuring that data from one technique corroborates the findings of another, creating a self-validating system.
A. Physicochemical and Purity Assessment
Protocol 1: Melting Point Determination for Purity Assessment
-
Causality: A sharp, well-defined melting point is a strong indicator of high purity. Impurities typically depress and broaden the melting range. This classical technique provides a rapid and cost-effective preliminary assessment.
-
Methodology:
-
Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin).
-
Load a small, dry sample of this compound into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube in the apparatus.
-
Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.
-
Allow the apparatus to cool, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) starting approximately 20 °C below the estimated melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Repeat the measurement twice for reproducibility.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Causality: HPLC is a high-resolution technique essential for quantifying the purity of a compound and detecting non-volatile impurities. A reverse-phase method is chosen due to the compound's aromatic nature and moderate polarity. A gradient elution ensures that impurities with a wide range of polarities can be resolved and detected.
-
Methodology:
-
System Preparation: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Water:Acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 270 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
B. Structural Elucidation
Protocol 3: ¹H NMR Spectroscopy for Identity Confirmation
-
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive information about the chemical structure, including the number and connectivity of protons. The resulting spectrum serves as a unique fingerprint for the molecule.
-
Methodology:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice depends on solubility; DMSO-d₆ is often suitable for hydrochloride salts.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
Expected Spectrum Analysis (in DMSO-d₆):
-
Aromatic Protons: Expect three distinct signals in the aromatic region (~7.5-9.0 ppm) corresponding to the protons on the pyridine ring. The chlorine atom at C5 will influence their chemical shifts via its electron-withdrawing inductive effect.
-
Amidine Protons (-C(=NH)NH₂): Expect broad signals corresponding to the NH and NH₂ protons, which may exchange with residual water. Their chemical shifts can be highly variable.
-
-
Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
-
Causality: LC-MS confirms the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method for polar, ionizable molecules like hydrochloride salts, as it generates a protonated molecular ion [M+H]⁺.
-
Methodology:
-
Utilize the same HPLC method as described in Protocol 2.
-
Divert the column effluent to an ESI-MS detector.
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500 amu) in positive ion mode.
-
Data Analysis: Look for the mass corresponding to the protonated free base of 5-Chloropicolinimidamide (C₆H₆ClN₃).
-
Calculated Monoisotopic Mass: 155.03 Da.
-
Expected [M+H]⁺ ion: m/z 156.04.
-
Also, observe the characteristic isotopic pattern for a chlorine-containing compound (a peak at [M+H+2]⁺ with approximately one-third the intensity of the [M+H]⁺ peak).
-
-
Workflow for Independent Verification
The following diagram illustrates the logical flow of the verification process, ensuring a comprehensive and systematic evaluation of the chemical reagent.
Caption: A comprehensive workflow for the independent verification of chemical reagents.
Comparative Data Summary
The table below summarizes the expected and known properties of this compound and its selected comparators. This direct comparison highlights the influence of the chloro-substituent and the nature of the aromatic ring on the molecule's physicochemical characteristics.
| Property | 5-Chloropicolinimidamide HCl | Picolinimidamide HCl[1] | 4-Chlorobenzene-1-carboximidamide HCl[2] |
| Molecular Formula | C₆H₇Cl₂N₃ | C₆H₈ClN₃ | C₇H₈Cl₂N₂ |
| Molecular Weight | 192.05 g/mol | 157.60 g/mol | 191.06 g/mol |
| Appearance | White to off-white solid (Expected) | White to light yellow powder/crystal | White solid |
| Melting Point | To be determined | 150.0 to 154.0 °C | ~205 °C |
| Purity (by HPLC) | ≥95% (Target) | >97.0% | Not specified |
| Expected [M+H]⁺ (m/z) | 156.04 | 122.07 | 155.03 |
Conclusion
The rigorous, multi-technique approach detailed in this guide provides a clear and reliable pathway for the independent verification of this compound. By cross-validating results from physicochemical, chromatographic, and spectroscopic methods, researchers can proceed with confidence, knowing their starting material is of confirmed identity and purity. This foundational step of due diligence is paramount to ensuring the reproducibility and ultimate success of any research and development program.
References
A Senior Application Scientist's Guide to Evaluating the Specificity of Novel Derivatives from 5-Chloropicolinimidamide Hydrochloride
Introduction: The Imperative of Specificity in Modern Drug Discovery
In the landscape of targeted therapeutics, the efficacy of a drug candidate is intrinsically linked to its specificity.[1][2] A highly specific molecule preferentially binds to its intended biological target, thereby maximizing therapeutic effect while minimizing unintended interactions that can lead to adverse side effects.[3] The journey from a promising chemical scaffold to a viable drug candidate is therefore a meticulous process of iterative design, synthesis, and rigorous evaluation of target specificity.[4]
5-Chloropicolinimidamide hydrochloride presents a versatile starting scaffold for the synthesis of novel bioactive molecules.[5] Its substituted pyridine ring offers multiple points for chemical modification, allowing for the generation of a diverse library of derivatives with potentially unique pharmacological profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the specificity of such derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for data interpretation and lead candidate selection.
The Synthetic Pathway: Generating a Library of Picolinamide Derivatives
While specific synthetic routes for derivatives of this compound are not extensively documented in publicly available literature, we can draw parallels from the well-established synthesis of structurally related picolinamide and chloropicolinate derivatives.[6][7][8] The general principle involves the coupling of the picolinoyl moiety with various amines or other nucleophiles to generate a library of diverse compounds.
A plausible synthetic strategy for generating derivatives from a related starting material, such as a chloropicolinate, would involve the reaction of the corresponding acid chloride with a variety of amines. This approach allows for the introduction of diverse chemical functionalities, which is crucial for exploring the structure-activity relationship (SAR) and optimizing for specificity.[9]
Illustrative Synthetic Protocol (adapted from related picolinamide syntheses):
-
Activation of the Carboxylic Acid: The carboxylic acid of the picolinic acid derivative is activated, often by conversion to an acid chloride using a reagent like thionyl chloride.[10]
-
Amide Coupling: The activated picolinoyl derivative is then reacted with a diverse panel of primary or secondary amines in the presence of a base to yield the corresponding picolinamide derivatives.
-
Purification: The synthesized compounds are purified using standard techniques such as column chromatography or recrystallization to ensure high purity for biological testing.
The strategic selection of the coupling partners is paramount. By introducing variations in size, charge, and hydrogen bonding potential, a diverse chemical space can be explored, increasing the probability of identifying derivatives with high affinity and specificity for the intended target.
A Multi-pronged Approach to Specificity Evaluation
A robust evaluation of a compound's specificity requires a multi-faceted approach that combines in vitro biochemical assays with cell-based target engagement studies. This tiered strategy allows for an initial broad screening followed by a more focused and physiologically relevant assessment of the most promising candidates.
Tier 1: In Vitro Biochemical Assays - The First Line of Assessment
Biochemical assays are fundamental for the initial characterization of a compound's potency and selectivity.[11][12][13] These assays typically utilize purified enzymes or receptors to quantify the direct interaction between the compound and its intended target, as well as a panel of potential off-targets.
Key Biochemical Assays:
-
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a target enzyme.[13] The output is typically an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[14]
-
Binding Assays: These assays directly measure the binding affinity of a compound to its target protein, often yielding a dissociation constant (Kd).[13] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide detailed kinetic information about the binding event.[14]
Experimental Protocol: Luminescence-Based Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a solution of the target kinase and its specific substrate in the appropriate assay buffer.
-
Prepare a solution of ATP at a concentration relevant to the kinase's Km value.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO (vehicle control) to the assay plate.
-
Add the kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[15]
-
Data Presentation: Comparative IC50 Values
The specificity of a compound is not determined by its potency against the primary target alone, but by its relative potency against other related and unrelated targets. A selectivity profile can be generated by testing the derivatives against a panel of kinases.
| Compound | Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Off-Target Kinase C (IC50, nM) | Selectivity Ratio (B/A) |
| Derivative 1 | 15 | 1500 | >10000 | 100 |
| Derivative 2 | 50 | 500 | 5000 | 10 |
| Derivative 3 | 5 | 5000 | >10000 | 1000 |
| Staurosporine (control) | 1 | 5 | 10 | 5 |
This is a hypothetical data table for illustrative purposes.
Tier 2: Kinome Profiling - A Global View of Kinase Selectivity
Given that the human kinome consists of over 500 protein kinases, it is impractical to assess a compound's selectivity against every single one using individual biochemical assays.[10] Kinome profiling technologies offer a high-throughput solution to this challenge by simultaneously assessing the activity of a compound against a large panel of kinases.
Common Kinome Profiling Techniques:
-
Peptide Arrays: These arrays consist of a collection of peptide substrates for various kinases spotted onto a solid support.[8] The ability of a compound to inhibit the phosphorylation of these substrates by a cell lysate is measured.
-
Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS): This technique uses beads conjugated with a variety of kinase inhibitors to capture active kinases from a cell lysate, which are then identified and quantified by mass spectrometry.
Workflow for Kinome Profiling
Caption: A generalized workflow for kinome profiling to assess inhibitor specificity.
Tier 3: Cellular Thermal Shift Assay (CETSA) - Verifying Target Engagement in a Physiological Context
While in vitro assays provide valuable information on a compound's intrinsic activity, they do not always translate to a cellular environment where factors like cell permeability and target accessibility come into play. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the confirmation of drug-target engagement within intact cells.[6][7] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). This will cause unbound proteins to denature and precipitate.
-
Cool the samples on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
CETSA Workflow Diagram
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting the Data and Advancing Lead Candidates
The ultimate goal of this comprehensive evaluation is to identify lead candidates with a desirable balance of high on-target potency and minimal off-target activity.
Key Considerations for Data Interpretation:
-
Structure-Activity Relationship (SAR): By comparing the specificity profiles of different derivatives, researchers can establish an SAR.[6] This understanding of how specific chemical modifications influence selectivity is crucial for the rational design of more specific inhibitors.
-
Therapeutic Window: A significant separation between the on-target and off-target potencies suggests a wider therapeutic window, which is a key characteristic of a successful drug candidate.
-
Polypharmacology: In some cases, activity against a small number of related targets may be beneficial, a concept known as polypharmacology. However, this must be carefully evaluated to ensure that the off-target effects are not detrimental.
Conclusion
The evaluation of inhibitor specificity is a cornerstone of modern drug discovery. By employing a tiered approach that combines in vitro biochemical assays, broad kinome profiling, and cell-based target engagement assays like CETSA, researchers can build a comprehensive understanding of a compound's selectivity profile. This rigorous evaluation, coupled with a keen understanding of the structure-activity relationship, empowers the rational design and selection of lead candidates with the highest potential for therapeutic success. The journey from a promising scaffold like this compound to a highly specific drug candidate is challenging, but with the systematic application of the principles and protocols outlined in this guide, it is a journey with a clear and logical path forward.
References
- 1. BIOORGANIC & MEDICINAL CHEMISTRY LETTERS [discovery.fiu.edu]
- 2. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. scribd.com [scribd.com]
- 9. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 13. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloropicolinimidamide Hydrochloride
For laboratory professionals engaged in the dynamic fields of pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloropicolinimidamide hydrochloride, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established principles of chemical safety and waste management, reflecting a synthesis of regulatory standards and field-proven best practices.
Understanding the Compound: Hazard Profile of this compound
This compound is a chlorinated pyridine derivative containing an amidine functional group. Its proper disposal is predicated on a clear understanding of its inherent chemical hazards.
According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
The presence of a chlorinated aromatic ring is of particular significance in waste management. The combustion of chlorinated organic materials can lead to the formation of hazardous byproducts such as hydrogen chloride (HCl) and, under incomplete combustion, potentially more toxic compounds like dioxins.[2][3] Therefore, the disposal methodology must be capable of effectively neutralizing these risks.
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315 - Causes skin irritation | Skin Irritation, Category 2 | P264, P280, P302+P352, P332+P313, P362[1] |
| H319 - Causes serious eye irritation | Eye Irritation, Category 2A | P280, P305+P351+P338, P337+P313[1] |
| H335 - May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 | P261, P271, P304+P340, P312[1] |
The Core Principle of Disposal: Segregation and Approved Waste Management
The fundamental directive for the disposal of this compound is clear: "Dispose of contents/container to an approved waste disposal plant." [1] This necessitates a stringent waste segregation protocol within the laboratory to prevent the mixing of this compound with incompatible waste streams.
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Procedures
Adherence to a meticulous, step-by-step process is critical for ensuring safety and regulatory compliance.
Before handling any waste containing this compound, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile rubber gloves are a suitable option.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat is the minimum requirement.
-
Respiratory Protection: Use only under a chemical fume hood.[2] If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
-
Avoid Dust Generation: When handling the solid form of this compound, minimize dust generation and accumulation.[1]
-
Containment: Place all waste materials, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), into a designated, properly labeled, and sealed container.
-
Waste Container Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and should also list "this compound" as a component. The container must be kept tightly closed when not in use.[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1]
Glassware and other reusable equipment contaminated with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) under a chemical fume hood. The solvent rinse should be collected and disposed of as halogenated organic waste.
-
Detergent Wash: Wash the rinsed labware with hot water and a laboratory-grade detergent.
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with distilled or deionized water.
-
Drying: Allow the labware to dry completely before reuse. For thermally stable glassware, heating in a muffle furnace can be an effective final decontamination step, though this is not suitable for volumetric ware.[4]
Approved Disposal Methodologies: A Deeper Look
While the end-user in a laboratory setting will transfer the segregated waste to a specialized disposal facility, it is crucial for researchers to understand the ultimate fate of this chemical waste. The primary and most effective method for the disposal of chlorinated organic compounds is high-temperature incineration .[3][5]
This process involves the combustion of the waste at temperatures typically ranging from 800°C to 1500°C.[1][6] This high temperature ensures the complete destruction of the organic molecule.
-
Causality: The high thermal energy breaks the carbon-carbon, carbon-hydrogen, carbon-nitrogen, and carbon-chlorine bonds, converting the compound primarily into carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and hydrogen chloride (HCl).[5]
-
Trustworthiness: This method is considered a reliable and effective technology for the permanent disposal of hazardous organic wastes.[6]
-
Scrubbing of Acid Gases: A critical component of a hazardous waste incinerator designed for chlorinated materials is a scrubbing system. The gaseous effluent, containing acidic HCl, is passed through a scrubber where it is neutralized, often with an alkaline solution, before being released into the atmosphere.[1][2] This prevents the emission of acid gases and other pollutants.
While incineration is the standard, other technologies exist for treating halogenated organic compounds, though they may be less applicable to a mixed laboratory waste stream.
-
Chemical Dechlorination: This involves reacting the waste with chemical reagents to cleave the carbon-chlorine bonds.
-
Biological Treatment: Certain microorganisms can degrade organic compounds. However, the efficacy of biological treatment for a specific, synthetic compound like this compound in a mixed waste stream is not well-established and is more commonly applied to aqueous waste with lower concentrations of contaminants.[7][8]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Spill Cleanup: For a small spill, and while wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust. Prevent the spill from entering drains or waterways.[1]
Regulatory Context
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Waste containing chlorinated solvents or certain chlorinated organic compounds may be classified as hazardous waste, carrying specific codes (e.g., F-listed or K-listed wastes).[9][10] It is the responsibility of the waste generator (the laboratory) to properly characterize and manage their hazardous waste in compliance with all federal, state, and local regulations.[5]
By adhering to these scientifically grounded procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.
References
- 1. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 2. US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit - Google Patents [patents.google.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. jeiletters.org [jeiletters.org]
- 5. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wku.edu [wku.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Researcher's Guide to the Safe Handling of 5-Chloropicolinimidamide Hydrochloride
As a novel compound in the landscape of drug discovery, 5-Chloropicolinimidamide hydrochloride presents both promise and a set of handling challenges that necessitate a robust safety protocol. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Understanding the Risks: Hazard Profile
This compound is classified with the following hazards.[1] Understanding these is the first step in mitigating risk.
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory system.[1]
Due to these hazards, a systematic approach to handling is not just recommended, it is essential.
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[2] | Protects against accidental splashes and airborne particles entering the eyes. |
| Face Shield | To be used in conjunction with goggles when there is a risk of splashing. | Provides a broader barrier of protection for the entire face. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material.[3] | Prevents direct skin contact and subsequent irritation.[1] |
| Body Protection | Laboratory Coat | Buttoned with long sleeves. | Provides a primary barrier against accidental spills. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood.[2] | Prevents inhalation of airborne particles that can cause respiratory irritation.[1] |
This tiered approach to PPE is a foundational aspect of laboratory safety, creating multiple barriers between the researcher and the chemical.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following procedural guide is designed to minimize exposure and ensure a safe working environment from receipt of the compound to its final disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder must be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box.[2][3]
-
Ventilation: Before commencing any work, ensure that the ventilation system of the containment unit is functioning correctly.
-
Equipment: Dedicate a set of equipment (spatulas, weighing papers, etc.) for use with this compound or ensure thorough decontamination after each use.
2. Weighing and Aliquoting:
-
Don PPE: Before handling the compound, put on all the required PPE as detailed in the table above.
-
Containment: Place a tared, sealed container on the analytical balance inside the containment unit.
-
Transfer: Carefully transfer the required amount of the powder to the container, taking care to avoid the creation of dust.
-
Seal and Clean: Securely seal the container. Decontaminate the spatula and any other utensils with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Work Surface Decontamination: Clean the work surface within the containment unit to remove any residual particles.
3. Solution Preparation:
-
Solvent Addition: Within the containment unit, add the desired solvent to the sealed container with the this compound powder.
-
Dissolution: Agitate the container to dissolve the powder. Sonication may be used if necessary.[3]
-
Transfer: Once fully dissolved, the solution can be handled outside of the containment unit with the appropriate PPE (gloves, lab coat, eye protection).
The following diagram illustrates this safe handling workflow:
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2]
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including used gloves, weighing papers, and disposable gowns, in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed and labeled hazardous waste container.[3]
-
Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
By adhering to these protocols, researchers can confidently work with this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
